5'-Methoxylaudanosine-13C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H29NO5 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
6,7-dimethoxy-2-(113C)methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H29NO5/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5/h10-13,17H,7-9H2,1-6H3/i1+1 |
InChI Key |
ALQIPWOCCJXSKZ-OUBTZVSYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2[13CH3])OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
5'-Methoxylaudanosine-13C CAS number and molecular weight
An In-depth Technical Guide to 5'-Methoxylaudanosine-13C
This technical guide provides comprehensive information on this compound for researchers, scientists, and professionals in drug development. It covers key chemical data, a detailed synthesis protocol for the unlabeled analogue, and insights into the biological activity of the parent compound, laudanosine.
Core Data Presentation
This section summarizes the key quantitative and identifying information for this compound and its non-isotopically labeled counterpart.
| Property | This compound | 5'-Methoxylaudanosine (non-labeled) |
| CAS Number | 1216692-65-7[1] | 104758-49-8 (R-isomer) |
| Molecular Weight | 388.46 g/mol [1] | 387.47 g/mol |
| Molecular Formula | C₂₁¹³CH₂₉NO₅[1] | C₂₂H₂₉NO₅ |
| Synonyms | 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinoline[1] | (R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline |
| Appearance | Brown Oil[1] | Not specified |
| Primary Application | Intermediate in the synthesis of neuromuscular blocking agents like Mivacurium Chloride.[1] | Precursor for neuromuscular blockers. |
Experimental Protocols
The following is a detailed methodology for the synthesis of 5'-Methoxylaudanosine, the non-isotopically labeled analogue of the topic compound. The synthesis of this compound would follow a similar procedure, with the substitution of a ¹³C-labeled methylating agent in the final step. This protocol is adapted from methodologies described in the scientific literature.
Synthesis of 5'-Methoxylaudanosine
This synthesis is a multi-step process involving the formation of an intermediate which is then reduced and methylated.
Step 1: Reduction of 3,4-dihydro-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline
-
To a 1L four-hole boiling flask, add 600 mL of methanol and 2.3 g (0.1 mol) of sodium metal.
-
Stir the mixture until the sodium metal has completely dissolved, then cool to room temperature.
-
Add 40.6 g (0.1 mol) of 3,4-dihydro-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline hydrochloride.
-
Stir for 10 minutes to obtain a white, opaque liquid.
-
Add 5.4 g (0.1 mol) of potassium borohydride (KBH₄) in batches.
-
Allow the reaction to proceed at room temperature for 5 hours.
-
Decompose any remaining potassium borohydride by adding 2N hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
To the residue, add 300 mL of 1,2-dichloroethane and 200 mL of water, followed by 100 mL of 2N sodium hydroxide solution.
-
Separate the dichloroethane layer and wash it with water until neutral.
-
Add another 200 mL of water to obtain the dichloroethane solution of the reduced intermediate for the next step.
Step 2: Methylation to form 5'-Methoxylaudanosine
-
In a 1L four-hole boiling flask, combine the dichloroethane solution from the previous step with the water layer.
-
Add 5 g of benzyltriethylammonium chloride as a phase transfer catalyst.
-
Cool the mixture to 0-5°C using an ice-water bath.
-
Adjust the pH of the solution to 8 by adding a 20% sodium carbonate solution.
-
Simultaneously, add 13.2 g (0.105 mol) of dimethyl sulfate and more 20% sodium carbonate solution dropwise, maintaining the pH between 8 and 9.
-
After the addition of dimethyl sulfate is complete, maintain the reaction at the same temperature for 5 hours.
-
Monitor the completion of the methylation reaction using thin-layer chromatography.
-
Separate the dichloroethane layer. Extract the aqueous layer with 100 mL of 1,2-dichloroethane.
-
Combine the organic layers and wash twice with 100 mL of water, followed by a wash with 100 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness to obtain the final product as a light brown viscous substance.
Visualizations
Synthesis Workflow for 5'-Methoxylaudanosine
Caption: A diagram illustrating the two-step synthesis of 5'-Methoxylaudanosine.
Signaling Pathway of Laudanosine's Biological Action
Laudanosine, the parent compound of this compound, is known to act as an antagonist at α1-adrenoceptors. The following diagram illustrates the general signaling cascade initiated by the activation of these receptors, which is inhibited by laudanosine.
Caption: A diagram of the α1-adrenoceptor signaling pathway inhibited by Laudanosine.
References
5'-Methoxylaudanosine-13C: A Technical Guide to its Application in Neuromuscular Blocker Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Application: Tracer in Pharmacokinetic and Metabolic Studies
The primary research application of 5'-Methoxylaudanosine-13C is as a stable isotope tracer to elucidate the metabolic pathways and pharmacokinetic profile of neuromuscular blocking agents like atracurium and its isomer, cisatracurium. By synthesizing these drugs with a ¹³C label originating from this compound, researchers can track the parent drug and its metabolites in biological systems with high precision using mass spectrometry.
This approach is fundamental in preclinical and clinical drug development to:
-
Identify and quantify metabolites.
-
Determine the routes and rates of elimination.
-
Assess the potential for drug accumulation.
-
Understand the impact of patient-specific factors (e.g., renal or hepatic impairment) on drug disposition.
Metabolism of Atracurium: A Dual Pathway
Atracurium is renowned for its unique, organ-independent elimination, a feature designed into its molecular structure. It is metabolized through two primary, non-enzymatic pathways: Hofmann elimination and ester hydrolysis.[1]
-
Hofmann Elimination: A spontaneous chemical degradation that occurs at physiological pH and temperature. This process is a key contributor to the drug's predictable clearance.[2]
-
Ester Hydrolysis: The cleavage of the ester linkages in the atracurium molecule, catalyzed by non-specific esterases in the plasma.[1]
These degradation pathways result in the formation of several metabolites, including laudanosine and a monoquaternary acrylate. The use of an isotopically labeled precursor like this compound would enable the precise tracking and quantification of these metabolites.
Metabolic pathways of atracurium.
Experimental Protocols: A Case Study with ¹⁴C-Atracurium
While a specific study using this compound is not publicly documented, research conducted with ¹⁴C-labeled atracurium provides a robust template for the experimental design and methodology that would be employed. The following protocols are based on studies investigating the metabolism and disposition of radiolabeled atracurium in animal models.[3]
Objective:
To determine the routes of elimination and identify the metabolites of atracurium.
Methodology:
-
Synthesis of Labeled Compound: Atracurium is synthesized using a labeled precursor, in this analogous case, one containing ¹⁴C. In the intended application, this would be this compound.
-
Animal Model: Anesthetized cats are commonly used for such studies.[3]
-
Drug Administration: A single intravenous bolus of ¹⁴C-atracurium is administered.
-
Sample Collection: Urine and bile are collected over a specified period. Blood samples are also drawn at regular intervals to determine plasma concentrations.
-
Sample Analysis:
-
High-Performance Liquid Chromatography (HPLC): Plasma, urine, and bile samples are analyzed by HPLC to separate the parent drug from its metabolites.
-
Radiometric Detection: A flow-through radiometric detector is used in conjunction with HPLC to quantify the amount of ¹⁴C in each separated peak, corresponding to atracurium and its various metabolites. For a ¹³C-labeled study, this would be replaced with mass spectrometry.
-
-
Data Analysis: The percentage of the administered dose recovered in urine and bile is calculated for the parent drug and each metabolite. Pharmacokinetic parameters such as elimination half-life, volume of distribution, and clearance are determined from the plasma concentration-time data.
Workflow for a DMPK study using labeled atracurium.
Quantitative Data Presentation
The following tables summarize the type of quantitative data that would be generated from a study using isotopically labeled atracurium, based on findings from studies with the radiolabeled compound.[3]
Table 1: Elimination of Radioactivity Following Intravenous Administration of [¹⁴C]Atracurium in Cats
| Route of Elimination | Percentage of Administered Dose Recovered |
| Urine | 40-50% |
| Bile | 50-60% |
| Total Recovery | ~100% |
Table 2: Pharmacokinetic Parameters of Atracurium in Cats
| Pharmacokinetic Parameter | Value |
| Elimination Half-life (t½) | ~20 minutes |
| Volume of Distribution (Vd) | Data not specified in the provided abstract |
| Clearance (CL) | Data not specified in the provided abstract |
Note: The values in these tables are representative of the type of data obtained and are based on animal studies. Specific values would be determined for each study.
Conclusion
This compound is a specialized chemical tool designed for a highly specific and critical purpose in pharmaceutical research: to serve as an isotopic tracer in the development of neuromuscular blocking agents. Its use allows for the precise elucidation of the metabolic pathways and pharmacokinetic properties of drugs like atracurium and cisatracurium. The insights gained from studies employing such labeled compounds are essential for understanding their safety and efficacy profiles, particularly their behavior in diverse patient populations. While direct literature on the application of this compound is sparse, the established methodologies from studies with radiolabeled analogues provide a clear and comprehensive blueprint for its use in advancing the science of anesthesiology and critical care medicine.
References
- 1. Metabolism and kinetics of atracurium: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elimination of atracurium in humans: contribution of Hofmann elimination and ester hydrolysis versus organ-based elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic studies in the cat with atracurium: a neuromuscular blocking agent designed for non-enzymic inactivation at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 5'-Methoxylaudanosine-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5'-Methoxylaudanosine-13C, a critical isotopically labeled intermediate in the development of novel neuromuscular blocking agents. This document details the chemical properties, a proposed synthetic pathway, and the necessary analytical characterization of this compound.
Introduction
This compound, systematically named 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinoline, is a stable isotope-labeled analog of 5'-Methoxylaudanosine. The incorporation of a carbon-13 isotope at the N-methyl position provides a valuable tool for metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative mass spectrometry-based assays during drug development. Its primary application lies as a precursor in the synthesis of advanced neuromuscular blocking drugs.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in further synthetic applications.
| Property | Value |
| Systematic Name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinoline |
| Molecular Formula | C₂₁¹³CH₂₉NO₅ |
| Molecular Weight | 388.46 g/mol |
| Appearance | Neat |
Table 1: Chemical and Physical Properties of this compound
Synthesis Protocol
A proposed synthetic workflow is outlined below. This multi-step synthesis would begin with commercially available starting materials and incorporate the isotopic label in the final step to maximize efficiency.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Hypothetical)
The following are detailed, yet hypothetical, protocols for the key steps in the proposed synthesis. These are based on standard organic chemistry procedures for similar transformations.
Step 1: Amide Formation
-
To a solution of 3,4,5-trimethoxyphenylacetic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC) and an activator (e.g., HOBt).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3,4-dimethoxyphenethylamine to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and wash the organic layer with dilute acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amide product.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the amide from Step 1 in a suitable solvent (e.g., acetonitrile or toluene).
-
Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or triflic anhydride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully quench with ice-water.
-
Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide) and extract with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude dihydroisoquinoline intermediate.
Step 3: Reduction to Tetrahydroisoquinoline
-
Dissolve the crude dihydroisoquinoline from Step 2 in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Remove the methanol under reduced pressure and add water to the residue.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 5'-Methoxylaudanosine precursor.
Step 4: N-Methylation with ¹³C-labeled Methyl Iodide
-
Dissolve the tetrahydroisoquinoline precursor from Step 3 in a suitable solvent (e.g., acetonitrile or DMF).
-
Add a base (e.g., potassium carbonate or sodium hydride) to the solution.
-
Add ¹³C-labeled methyl iodide (¹³CH₃I).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain pure this compound.
Characterization Data
The structural confirmation and purity assessment of the synthesized this compound would rely on a combination of spectroscopic techniques. Although specific experimental data for this labeled compound is not publicly available, the expected characterization data is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is the most direct method to confirm the successful incorporation of the isotopic label. The key diagnostic signal will be the N-¹³CH₃ carbon.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| N-¹³CH₃ | ~42-45 |
| Aromatic C | ~105-155 |
| Methoxy C | ~55-60 |
| Aliphatic C (ring) | ~25-60 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the protons of the tetrahydroisoquinoline and trimethoxyphenyl moieties. The N-methyl protons will appear as a doublet due to coupling with the adjacent ¹³C nucleus.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula and the incorporation of the ¹³C label.
| Ion | Expected m/z |
| [M+H]⁺ | 389.2150 |
| [M+Na]⁺ | 411.2070 |
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
The mass spectrum of the unlabeled laudanosine shows a molecular ion peak that can be used for comparison to confirm the mass shift due to the ¹³C isotope.
Logical Relationships in Characterization
The characterization process follows a logical workflow to confirm the identity and purity of the synthesized compound.
Figure 2: Workflow for the characterization of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route leverages well-established chemical transformations, and the outlined characterization methods are standard for structural elucidation and purity determination of isotopically labeled compounds. The availability of this guide will support researchers and drug development professionals in the efficient production and analysis of this key intermediate for the advancement of new therapeutic agents.
References
In-depth Technical Guide: Safety Data for 5'-Methoxylaudanosine-13C
Disclaimer: A specific Safety Data Sheet (SDS) for the isotopically labeled compound 5'-Methoxylaudanosine-13C is not publicly available. This guide is based on the safety data for the parent compound, Laudanosine. The toxicological and chemical properties of an isotopically labeled compound are generally considered to be identical to the unlabeled parent compound.
This technical guide provides a comprehensive overview of the safety information for Laudanosine, serving as the primary reference for handling this compound. The information is compiled for researchers, scientists, and professionals in drug development.
Section 1: Hazard Identification and Classification
Laudanosine is classified as a hazardous substance. The primary hazards are acute toxicity through oral, dermal, and inhalation routes.[1][2][3] It may also cause drowsiness or dizziness.[2]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[1][2][3] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[1][2][3] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled.[1][2][3] |
| Specific Target Organ Toxicity | 3 | H336: May cause drowsiness or dizziness.[2] |
GHS Label Elements:
-
Pictogram:
-
Hazard Statements: H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1][2] H336: May cause drowsiness or dizziness.[2]
-
Precautionary Statements: P261, P280, P301+P310, P302+P311, P304+P312[2]
Below is a diagram illustrating the hazard identification workflow.
Section 2: Physical and Chemical Properties
Quantitative data on the physical and chemical properties of Laudanosine are limited in the available safety data sheets.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₇NO₄ | Cayman Chemical[5], Sigma-Aldrich[4] |
| Molecular Weight | 357.4 g/mol | Cayman Chemical[5], Sigma-Aldrich[4] |
| Appearance | Solid | Cayman Chemical[1] |
| Solubility | Chloroform: slightly solubleEthanol: slightly solubleMethanol: slightly soluble | Cayman Chemical[5] |
| Melting Point | Undetermined | Cayman Chemical[1] |
| Boiling Point | Undetermined | Cayman Chemical[1] |
| Flash Point | Not applicable | Cayman Chemical[1] |
Note: Properties for 5'-Methoxylaudanosine are C₂₂H₂₉NO₅ and 387.47 g/mol respectively.[6]
Section 3: Toxicological Information
The primary toxicological effect of Laudanosine is its acute toxicity. The toxicological properties of this material have not been thoroughly investigated.[3]
Acute Toxicity Estimate (ATE) Values:
| Route of Exposure | ATE Value |
| Oral | 100 mg/kg bodyweight |
| Dermal | 300 mg/kg bodyweight |
| Inhalation (dust, mist) | 0.5 mg/l/4h |
Source: European Directorate for the Quality of Medicines & HealthCare[2]
Section 4: Experimental Protocols - Safety and Handling
Based on the available SDS, the following protocols for safe handling, storage, and emergency procedures should be implemented.
4.1 Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Work in a well-ventilated area. Use a chemical fume hood or ensure good ventilation/exhaustion at the workplace.[1][3] A safety shower and eye wash station should be readily available.[3]
-
Respiratory Protection: In case of brief exposure or low pollution, use a respiratory filter device. For intensive or longer exposure, use a self-contained respiratory protective device.[1] An NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3][7]
-
Hand Protection: Wear impermeable and resistant protective gloves.[1][3] The exact breakthrough time of the glove material should be confirmed with the manufacturer.[1]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][7]
-
Skin and Body Protection: Wear protective clothing.[2] Store protective clothing separately.[1]
4.2 Handling and Storage
-
Handling: Avoid direct contact with the substance.[2] Do not breathe dust, fume, gas, mist, vapors, or spray.[2] Open and handle the receptacle with care.[1] Wash hands thoroughly before breaks and at the end of work.[1]
-
Storage: Keep the container tightly sealed.[1][3] Store in a well-ventilated place.[3] Further storage information may be listed on the product insert.[1]
4.3 First-Aid Measures
The following diagram outlines the recommended first-aid procedures in case of exposure.
Detailed First-Aid Protocols:
-
General Advice: Immediately remove any clothing soiled by the product.[1] If breathing is irregular or respiratory arrest occurs, provide artificial respiration.[1]
-
Inhalation: Supply fresh air or oxygen and call for a doctor.[1] Remove the casualty to fresh air and keep at rest in a position comfortable for breathing.[3]
-
Skin Contact: Immediately remove all soiled and contaminated clothing.[1] Wash with plenty of soap and water.[3]
-
Eye Contact: Rinse with water while holding the eyes wide open.[2]
-
Ingestion: Rinse mouth.[2] Immediately call a POISON CENTER or doctor.[2]
4.4 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as an extinguishing blanket.[2]
-
Specific Hazards: When heated to decomposition, it may emit dangerous fumes.[2] Hazardous combustion products can include carbon oxides and nitrogen oxides (NOx).[7]
-
Protective Equipment: Wear a self-contained breathing apparatus if exposed to vapors or dust.[3][7]
Section 5: Disposal Considerations
Dispose of this material and its container at a hazardous or special waste collection point.[2] Do not empty into drains.[2] Disposal should be in accordance with local, regional, and national regulations.[2]
References
5'-Methoxylaudanosine-13C: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5'-Methoxylaudanosine-13C. While specific experimental data for this isotopically labeled compound is limited in publicly available literature, this document outlines established methodologies and presents illustrative data based on the chemical properties of related benzylisoquinoline alkaloids. The protocols and data herein serve as a foundational resource for researchers initiating studies with this compound.
Introduction
5'-Methoxylaudanosine is a benzylisoquinoline alkaloid, a class of compounds known for their diverse pharmacological activities. The 13C-labeled variant, this compound, is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for quantitative analysis. Understanding its solubility and stability is paramount for accurate experimental design, formulation development, and ensuring the integrity of analytical data.
Chemical Structure:
-
Systematic Name: 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinoline
-
Molecular Formula: C₂₁¹³CH₂₉NO₅
-
Molecular Weight: 388.46 g/mol
Solubility Profile
The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. Based on available data for the non-labeled compound and general characteristics of benzylisoquinoline alkaloids, this compound is expected to be soluble in a range of organic solvents.[1]
Qualitative Solubility
The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents.
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Methanol | Soluble |
| Diethyl Ether | Soluble |
| Water | Sparingly Soluble |
Quantitative Solubility (Illustrative Data)
The following table presents illustrative quantitative solubility data. Note: This data is hypothetical and intended to provide a representative profile. Actual experimental determination is required for precise values.
| Solvent | Temperature (°C) | Illustrative Solubility (mg/mL) |
| Methanol | 25 | > 50 |
| Dichloromethane | 25 | > 50 |
| Acetonitrile | 25 | ~ 25 |
| Water (pH 7.4) | 25 | < 0.1 |
| Propylene Glycol | 25 | ~ 10 |
| DMSO | 25 | > 50 |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, acetonitrile)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid from the supernatant.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Workflow for Solubility Determination:
Caption: Workflow for the shake-flask solubility determination method.
Stability Profile
The chemical stability of this compound is crucial for its use as an analytical standard and in preclinical studies. Stability is typically assessed under various stress conditions to identify potential degradation pathways and products. For storage, it is recommended to keep the compound at room temperature.
Forced Degradation Studies (Illustrative Data)
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to predict the degradation pathways. The following table provides illustrative results from such a study.
| Stress Condition | Duration | Illustrative Degradation (%) |
| 0.1 M HCl | 24 hours | ~ 15% |
| 0.1 M NaOH | 24 hours | ~ 10% |
| 3% H₂O₂ | 24 hours | ~ 20% |
| Heat (80°C) | 48 hours | ~ 5% |
| Photostability (ICH Q1B) | 1.2 million lux hours | < 2% |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a specified time.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C) for a specified time.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose a solid sample or a solution of the compound to light as per ICH Q1B guidelines.
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.
Workflow for Forced Degradation Study:
Caption: General workflow for a forced degradation study.
Hypothetical Signaling Pathway Involvement
While the specific molecular targets of 5'-Methoxylaudanosine are not well-defined, its structural similarity to other benzylisoquinoline alkaloids, such as papaverine, suggests potential interactions with various signaling pathways. Laudanosine, a related compound, has been shown to have activity as an alpha1-adrenoceptor blocker. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a benzylisoquinoline alkaloid.
Hypothetical Signaling Pathway:
Caption: A hypothetical GPCR signaling pathway potentially modulated by 5'-Methoxylaudanosine.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. The provided protocols for solubility determination and forced degradation studies offer a starting point for researchers to generate specific data for this compound. The illustrative data and diagrams are intended to guide experimental design and data interpretation. As with any research compound, rigorous experimental validation is essential to confirm these characteristics.
References
Laudanosine and its 13C labeled analogue
An In-depth Technical Guide to Laudanosine and its 13C Labeled Analogue for Researchers, Scientists, and Drug Development Professionals.
Introduction
Laudanosine, a benzyltetrahydroisoquinoline alkaloid, is a molecule of significant interest in pharmacology and toxicology. It is found in minute amounts in opium but is more prominently known as a metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1] Due to its ability to cross the blood-brain barrier, laudanosine can exert effects on the central nervous system, including the potential to induce seizures at high concentrations.[2][3] Its interaction with various neurotransmitter systems, including GABAergic, cholinergic, and opioidergic pathways, makes it a subject of ongoing research.[3][4]
The use of stable isotope-labeled analogues, particularly 13C-labeled laudanosine, is crucial for advancing research in this area. These labeled compounds serve as invaluable tools for sensitive and accurate quantification in biological matrices, enabling precise pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of laudanosine, its 13C labeled analogue, their synthesis, and key experimental protocols for their study.
Laudanosine
Chemical and Physical Properties
Laudanosine, or N-methyltetrahydropapaverine, is a well-characterized alkaloid with the following properties:
| Property | Value | Reference |
| Chemical Formula | C21H27NO4 | [1] |
| Molar Mass | 357.450 g·mol−1 | [1] |
| Melting Point | 89 °C (192 °F; 362 K) | [1] |
| Appearance | Solid | |
| CAS Number | 2688-77-9 | [1] |
Metabolism of Atracurium and Cisatracurium to Laudanosine
Laudanosine is a major metabolite of the neuromuscular blocking agents atracurium and its isomer, cisatracurium.[1][3] The degradation of these drugs occurs in the plasma through two primary, organ-independent pathways:
-
Hofmann Elimination: A spontaneous, non-enzymatic chemical breakdown that occurs at physiological pH and temperature.[5][6]
-
Ester Hydrolysis: An enzymatic process mediated by non-specific plasma esterases.[6]
Both pathways lead to the formation of laudanosine and other metabolites.[6][7] Notably, plasma concentrations of laudanosine are lower when cisatracurium is administered compared to atracurium.[3][5]
Pharmacology and Toxicology
Laudanosine's physiological effects are primarily due to its interactions with several key neurotransmitter receptors in the central nervous system.[2][3] It does not, however, interact with benzodiazepine or muscarinic receptors.[8]
-
GABA-A Receptors: Laudanosine exhibits an inhibitory effect at low-affinity GABA-A receptors.[4] This interaction is thought to contribute to its potential to lower the seizure threshold.[4][9]
-
Nicotinic Acetylcholine (nACh) Receptors: Laudanosine has a dual mode of action on neuronal nACh receptors. It acts as a competitive antagonist and also blocks the ion pore through steric hindrance.[2][10] At low concentrations, it can activate both α4β2 and α3β4 receptors, while at higher concentrations, it inhibits them.[9][10]
-
Opioid Receptors: Laudanosine competitively binds to several opioid receptor subtypes, with the highest affinity for the mu-1 (μ1) subtype.[4] This interaction is responsible for its analgesic properties observed in animal studies.[4]
Pharmacokinetics
The pharmacokinetic profile of laudanosine is influenced by patient-specific factors such as age and organ function. Its elimination half-life is prolonged in individuals with hepatic or renal failure.[3]
| Parameter | Patient Group | Value | Reference |
| Elimination Half-Life (t1/2β) | Young Adults | 173.1 min | [11] |
| Elderly | 229.1 min | [11] | |
| Clearance (Cl) | Young Adults | 7.29 mL/min/kg | [11] |
| Elderly | 4.85 mL/min/kg | [11] | |
| Transplacental Transfer | Pregnant Women | 14% of maternal concentration | [3] |
13C Labeled Laudanosine
Stable isotope-labeled internal standards are essential for accurate quantification of analytes in complex biological matrices by mass spectrometry. A 13C-labeled analogue of laudanosine serves as an ideal internal standard for pharmacokinetic and metabolism studies due to its chemical identity with the unlabeled compound, differing only in mass.
Proposed Synthesis of 13C Labeled Laudanosine
While specific literature on the synthesis of 13C-labeled laudanosine is scarce, a plausible synthetic route can be devised based on established methods for alkaloid synthesis. A common strategy involves the introduction of a 13C-labeled methyl group via a suitable precursor, such as 13C-methyl iodide.
Applications in Research
The primary application of 13C-labeled laudanosine is as an internal standard in quantitative bioanalysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). Its use corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[12] This is critical for:
-
Pharmacokinetic Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of laudanosine.
-
Metabolic Profiling: Tracing the metabolic fate of laudanosine.
-
Toxicology Studies: Quantifying laudanosine levels in relation to potential toxic effects.
-
Clinical Monitoring: Monitoring laudanosine concentrations in patients receiving long-term infusions of atracurium or cisatracurium, especially those with renal or hepatic impairment.[3]
Experimental Protocols
Quantification of Laudanosine in Human Plasma by UHPLC-MS/MS
This protocol outlines a typical method for the determination of laudanosine in human plasma using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
-
Laudanosine analytical standard
-
13C-Labeled Laudanosine (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (blank)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS working solution (e.g., 1 µg/mL in ACN).
-
Vortex for 10 seconds.
-
Add 300 µL of cold ACN to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% ACN with 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
-
UHPLC System: Standard UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient Elution: A time-programmed gradient from low to high organic phase (B) to elute laudanosine.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for laudanosine and its 13C-labeled IS.
-
Integrate the peak areas for laudanosine and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of laudanosine in unknown samples using the regression equation from the calibration curve.
Conclusion
Laudanosine remains a compound of significant clinical and scientific interest due to its formation from commonly used neuromuscular blocking agents and its complex pharmacological profile. Understanding its pharmacokinetics and interactions with central nervous system receptors is crucial for ensuring patient safety, particularly in vulnerable populations. The use of its 13C-labeled analogue is indispensable for accurate and reliable quantification, underpinning robust research in drug metabolism, toxicology, and clinical pharmacology. The methodologies and data presented in this guide offer a foundational resource for professionals engaged in the study of this important molecule.
References
- 1. Laudanosine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cisatracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Atracurium [ld99.com]
- 7. researchgate.net [researchgate.net]
- 8. Laudanosine does not displace receptor-specific ligands from the benzodiazepinergic or muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laudanosine, an atracurium and cisatracurium metabolite | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 10. Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of atracurium and laudanosine in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iris.cnr.it [iris.cnr.it]
The Cornerstone of Precision: A Technical Guide to 13C Enrichment in Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and metabolic research, the pursuit of accuracy and precision is paramount. Isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for quantification, with stable isotope-labeled internal standards (SIL-IS) at its core. Among these, 13C-labeled compounds offer a distinct advantage due to their chemical identity with the analyte of interest, minimizing analytical variability. This technical guide delves into the critical aspect of 13C enrichment in internal standards, providing a comprehensive overview of its principles, practical applications, and the profound impact of enrichment levels on analytical data quality.
The Principle of 13C Enrichment: Enhancing Analytical Fidelity
Stable isotope labeling involves the substitution of one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing 12C with 13C.[1] The fundamental principle lies in the fact that the 13C-labeled internal standard is chemically identical to the analyte, exhibiting the same physicochemical properties, such as extraction recovery, ionization efficiency, and chromatographic retention time.[2][3] This co-elution and identical behavior in the mass spectrometer allow for the correction of matrix effects and other sources of analytical error, leading to improved precision and accuracy.[3][4]
The degree of 13C enrichment, or the percentage of molecules containing the 13C isotope at a specific position, is a critical parameter that influences the performance of the internal standard. High isotopic purity is crucial to prevent "cross-talk" between the analyte and internal standard signals, where the isotopic cluster of the analyte interferes with the signal of the internal standard, or vice-versa.[5]
Impact of 13C Enrichment on Analytical Performance
The level of 13C enrichment in an internal standard directly impacts the accuracy, precision, and linearity of a quantitative assay. While the ideal internal standard would be 100% enriched, practical synthesis often results in enrichment levels ranging from 95% to over 99%.
Table 1: Influence of 13C Enrichment Level on Key Analytical Parameters
| Parameter | Lower 13C Enrichment (e.g., 90-95%) | Higher 13C Enrichment (e.g., >99%) | Rationale |
| Accuracy | May be compromised due to potential for isotopic contribution from the analyte to the internal standard's mass channel, especially at high analyte concentrations. | Higher accuracy due to minimal isotopic overlap and purer signal for the internal standard. | A higher enrichment level reduces the M+1 and M+2 isotopic peaks of the internal standard that could overlap with the analyte's signal, and vice versa. |
| Precision | Generally good, but can be affected by the variability in the natural isotope abundance of the analyte. | Excellent precision as the internal standard signal is distinct and less susceptible to fluctuations in the analyte's isotopic distribution. | A cleaner, more distinct signal for the internal standard leads to more reproducible peak area ratios. |
| Linearity | May exhibit non-linearity at the upper and lower ends of the calibration curve due to isotopic interference. | Broader linear dynamic range with improved linearity across a wider concentration range. | Reduced interference allows for a more accurate response ratio over a larger concentration range. |
| Limit of Quantification (LOQ) | Potentially higher LOQ due to background noise from the analyte's isotopes in the internal standard's mass channel. | Lower LOQ can be achieved due to a cleaner baseline and reduced isotopic background. | A lower background signal allows for the reliable detection and quantification of smaller analyte concentrations. |
One innovative technique, Isotopic Ratio Outlier Analysis (IROA), intentionally utilizes different levels of 13C enrichment (typically 5% and 95%) to distinguish biological signals from artifacts and to aid in metabolite identification.[6][7]
Table 2: Application of Different 13C Enrichment Levels in Isotopic Ratio Outlier Analysis (IROA)
| Enrichment Level | Purpose | Application |
| 5% 13C | Experimental Sample Labeling | Used to label the biological sample under investigation to create a distinct isotopic pattern for all metabolites. |
| 95% 13C | Reference Standard Labeling | Used to create a universal internal standard mixture where all metabolites have a high and consistent level of 13C enrichment. |
By mixing the 5% labeled experimental sample with the 95% labeled reference standard, all biologically derived compounds will appear as doublets in the mass spectrum, allowing for their confident identification and relative quantification.
Experimental Protocols
The successful application of 13C-labeled internal standards relies on robust and well-documented experimental procedures. Below are detailed methodologies for the synthesis of a 13C-labeled internal standard and its application in a quantitative LC-MS/MS workflow.
Synthesis of a [13C3]-L-Carnosine Internal Standard
This protocol describes a synthetic route for preparing a 13C-labeled version of the dipeptide L-carnosine, a molecule of interest in various biological studies.
Materials:
-
β-Alanine-[13C3]
-
L-Histidine methyl ester dihydrochloride
-
N,N'-Diisopropylethylamine (DIPEA)
-
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Coupling Reaction:
-
Dissolve β-Alanine-[13C3] (1.0 eq) and L-Histidine methyl ester dihydrochloride (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add HBTU (1.1 eq) to the reaction mixture and continue stirring at room temperature for 4 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a DCM/Methanol gradient to obtain the protected [13C3]-L-Carnosine methyl ester.
-
-
Deprotection:
-
Dissolve the purified product in a mixture of TFA and DCM (1:1).
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the [13C3]-L-Carnosine as a solid.
-
-
Characterization:
-
Confirm the identity and isotopic enrichment of the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Analysis of Glucose in Human Plasma using a [U-13C6]-Glucose Internal Standard by LC-MS/MS
This protocol outlines a standard workflow for the accurate quantification of glucose in a biological matrix using a uniformly 13C-labeled internal standard.
Materials and Reagents:
-
Human plasma samples
-
[U-13C6]-Glucose (uniformly labeled with 13C at all six carbon positions)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Stock solutions of glucose and [U-13C6]-Glucose of known concentrations
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a UHPLC system)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Prepare a working solution of the [U-13C6]-Glucose internal standard in water at a concentration of 100 µg/mL.
-
In a microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the [U-13C6]-Glucose internal standard working solution to each plasma sample.
-
Add 200 µL of ice-cold ACN to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 5% A, ramp to 50% A over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Glucose: Precursor ion (m/z) -> Product ion (m/z)
-
[U-13C6]-Glucose: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (glucose) and the internal standard ([U-13C6]-Glucose).
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte in the calibration standards.
-
Determine the concentration of glucose in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Metabolic Pathways and Experimental Workflows
Graphviz diagrams are powerful tools for visualizing complex relationships. Below are diagrams representing a key metabolic pathway where 13C-labeled standards are used and a typical experimental workflow for quantitative analysis.
References
- 1. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Labeled internal standards | LIBIOS [libios.fr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 7. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocols for the Use of 5'-Methoxylaudanosine-¹³C as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. However, matrix effects—the suppression or enhancement of analyte ionization by co-eluting compounds from the sample matrix—can significantly compromise the accuracy and precision of results. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for these matrix effects. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it experiences similar variations during sample preparation and ionization.[1]
This document provides a detailed application note and protocol for the use of 5'-Methoxylaudanosine-¹³C as an internal standard for the quantification of laudanosine in biological matrices, such as plasma or serum, using LC-MS/MS. Laudanosine is a metabolite of the neuromuscular blocking agent atracurium and its quantification is crucial for pharmacokinetic and toxicological studies.[2][3][4] 5'-Methoxylaudanosine-¹³C is an ideal internal standard for laudanosine analysis, as its ¹³C label ensures it is chromatographically indistinguishable from the analyte while being mass isotopically distinct.
Principle of the Method
The method involves the addition of a known amount of 5'-Methoxylaudanosine-¹³C to the biological sample prior to any processing steps. The sample is then subjected to a sample preparation procedure, such as protein precipitation or liquid-liquid extraction, to remove interfering substances. The extracted sample is then analyzed by LC-MS/MS. By monitoring the specific precursor-to-product ion transitions for both laudanosine and 5'-Methoxylaudanosine-¹³C, the ratio of their peak areas can be used to accurately quantify the concentration of laudanosine in the original sample, effectively correcting for any variability in sample recovery or matrix effects.
Experimental Protocols
Materials and Reagents
-
Laudanosine analytical standard
-
5'-Methoxylaudanosine-¹³C (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Human plasma/serum (blank)
-
Appropriate solid-phase extraction (SPE) cartridges or extraction solvents (e.g., methyl t-butyl ether)
Instrumentation
-
A sensitive and selective LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
A suitable HPLC or UHPLC system.
-
An analytical column, such as a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of laudanosine and 5'-Methoxylaudanosine-¹³C in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the laudanosine stock solution in a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 5'-Methoxylaudanosine-¹³C primary stock solution with a 50:50 mixture of methanol and water.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma/serum sample, add 20 µL of the 100 ng/mL 5'-Methoxylaudanosine-¹³C internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B) and inject into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma/serum sample, add 20 µL of the 100 ng/mL 5'-Methoxylaudanosine-¹³C internal standard working solution and vortex.
-
Add 1 mL of methyl t-butyl ether and vortex for 5 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition and inject into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Recommended Setting |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Collision Energy | To be optimized for the specific instrument |
| Source Temp. | To be optimized for the specific instrument |
Table 1: Illustrative MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Laudanosine | 358.2 | 206.1 |
| 5'-Methoxylaudanosine-¹³C | 359.2 | 207.1 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical but realistic data to demonstrate the expected performance of the method.
Table 2: Calibration Curve for Laudanosine
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 0.5 | 0.012 |
| 1 | 0.025 |
| 5 | 0.124 |
| 10 | 0.251 |
| 50 | 1.255 |
| 100 | 2.508 |
| 500 | 12.54 |
| Linearity (r²) | >0.995 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | <15 | 85-115 | <15 | 85-115 |
| Low QC | 1.5 | <15 | 85-115 | <15 | 85-115 |
| Mid QC | 75 | <15 | 85-115 | <15 | 85-115 |
| High QC | 400 | <15 | 85-115 | <15 | 85-115 |
Visualization of Experimental Workflow
Caption: Experimental workflow for laudanosine quantification.
Signaling Pathway (Logical Relationship Diagram)
Since laudanosine is primarily analyzed as a metabolite in pharmacokinetic studies rather than for its own specific signaling pathway activity in this context, a logical relationship diagram illustrating the rationale for using a stable isotope-labeled internal standard is more appropriate.
Caption: Rationale for using a SIL-IS.
Conclusion
The use of 5'-Methoxylaudanosine-¹³C as an internal standard provides a robust and reliable method for the quantification of laudanosine in biological matrices by LC-MS/MS. The protocol outlined in this application note, when properly validated, will enable researchers to obtain high-quality data for pharmacokinetic, toxicokinetic, and other drug development studies. The co-eluting nature of the stable isotope-labeled internal standard effectively mitigates the impact of matrix effects and procedural variability, leading to improved accuracy and precision of the analytical results.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and quantitation of six non-depolarizing neuromuscular blocking agents by LC-MS in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of atracurium and laudanosine in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Atracurium and its Metabolites using 5'-Methoxylaudanosine-¹³C as an Internal Standard
Introduction
Atracurium is a non-depolarizing neuromuscular blocking agent utilized in clinical settings to induce skeletal muscle relaxation during surgery and mechanical ventilation.[1] Its metabolism is unique as it primarily undergoes Hofmann elimination, a non-enzymatic degradation at physiological pH and temperature, and to a lesser extent, ester hydrolysis by non-specific plasma esterases.[2][3][4] This organ-independent elimination makes it a suitable choice for patients with renal or hepatic impairment.[3][5] The major metabolite of both pathways is laudanosine, which can have central nervous system stimulant effects at high concentrations.[1][6] Therefore, the quantitative analysis of atracurium and laudanosine in biological matrices is crucial for pharmacokinetic studies and clinical monitoring.
This application note describes a robust and sensitive method for the simultaneous quantification of atracurium and its primary metabolite, laudanosine, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 5'-Methoxylaudanosine-¹³C, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[7]
Principle
The method is based on the principle of stable isotope dilution analysis. A known concentration of the stable isotope-labeled internal standard (5'-Methoxylaudanosine-¹³C), which is chemically identical to the analyte of interest (laudanosine) but has a different mass, is added to the plasma sample. After extraction, the sample is analyzed by LC-MS/MS. The analytes and the internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Metabolic Pathway of Atracurium
Atracurium is a mixture of ten stereoisomers.[8] Its metabolism is primarily through two pathways:
-
Hofmann Elimination: A spontaneous, non-enzymatic chemical breakdown that occurs at physiological pH and temperature. This is the major pathway of atracurium metabolism.[4][5][9]
-
Ester Hydrolysis: Catalyzed by non-specific esterases in the plasma.[3][9]
Both pathways lead to the formation of laudanosine and other metabolites.[6]
Experimental Protocols
1. Materials and Reagents
-
Atracurium besylate reference standard
-
Laudanosine reference standard
-
5'-Methoxylaudanosine-¹³C (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (drug-free)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of atracurium, laudanosine, and 5'-Methoxylaudanosine-¹³C in methanol.
-
Working Standard Solutions: Prepare serial dilutions of atracurium and laudanosine in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 5'-Methoxylaudanosine-¹³C primary stock solution in acetonitrile.
3. Sample Preparation
This protocol is based on a protein precipitation method, which is a common technique for extracting small molecules from plasma.[7]
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control.
-
Add 100 µL of plasma sample, calibrator, or quality control to the respective tubes.
-
Add 10 µL of the 100 ng/mL internal standard working solution to all tubes except for the blank.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile (containing the internal standard for the samples) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. Actual parameters may need to be optimized for the specific instrument used.
-
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.5 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Precursor Ion > Product Ion):
-
These are hypothetical transitions and would need to be optimized.
-
Atracurium: m/z 829.4 > 582.3
-
Laudanosine: m/z 358.2 > 206.1
-
5'-Methoxylaudanosine-¹³C: m/z 389.2 > 207.1
-
-
5. Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of atracurium, laudanosine, and the internal standard.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of atracurium and laudanosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
Quantitative Data
The following tables present representative data for a validated LC-MS/MS method for the quantification of atracurium and laudanosine. The values are based on typical performance characteristics reported for similar assays in the literature.
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Atracurium | 1 - 1000 | > 0.99 |
| Laudanosine | 1 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Atracurium | LLOQ | 1 | < 15 | < 15 | 85-115 |
| Low | 3 | < 10 | < 10 | 90-110 | |
| Mid | 100 | < 10 | < 10 | 90-110 | |
| High | 800 | < 10 | < 10 | 90-110 | |
| Laudanosine | LLOQ | 1 | < 15 | < 15 | 85-115 |
| Low | 3 | < 10 | < 10 | 90-110 | |
| Mid | 100 | < 10 | < 10 | 90-110 | |
| High | 800 | < 10 | < 10 | 90-110 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation.
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Atracurium | > 85 | < 15 |
| Laudanosine | > 85 | < 15 |
| 5'-Methoxylaudanosine-¹³C | > 85 | < 15 |
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the simultaneous quantification of atracurium and its primary metabolite, laudanosine, in human plasma. The use of the stable isotope-labeled internal standard, 5'-Methoxylaudanosine-¹³C, ensures high accuracy and precision, making this method suitable for pharmacokinetic research, therapeutic drug monitoring, and other clinical applications. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals in the implementation of this analytical technique.
References
- 1. Validation of an LC-MS-MS method for analysis of 58 drugs of abuse in oral fluid and method comparison with an established LC-HRMS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of atracurium and laudanosine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma laudanosine levels in patients given atracurium during liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vliz.be [vliz.be]
- 6. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cymitquimica.com [cymitquimica.com]
- 9. Identification and quantitation of six non-depolarizing neuromuscular blocking agents by LC-MS in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Bioanalytical Method for Laudanosine Quantification in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laudanosine, a metabolite of the neuromuscular blocking agents atracurium and cisatracurium, is of significant interest in clinical and preclinical research due to its potential for central nervous system excitation.[1] Accurate quantification of laudanosine in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the quantification of laudanosine in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. An alternative High-Performance Liquid Chromatography (HPLC) with fluorimetric detection is also discussed.
Laudanosine is formed from the in vivo degradation of atracurium and cisatracurium through two primary pathways: Hofmann elimination, a spontaneous chemical degradation at physiological pH and temperature, and ester hydrolysis, mediated by non-specific plasma esterases.[2][3] While atracurium and cisatracurium are responsible for the neuromuscular blockade, laudanosine can cross the blood-brain barrier and, at high concentrations, may lead to adverse effects such as seizures.[1][2][4] Therefore, monitoring its plasma concentrations is essential, particularly in patients with prolonged infusions of its parent drugs or in those with impaired renal or hepatic function, which are the primary routes of laudanosine elimination.[5][6]
Bioanalytical Methodologies
A robust and sensitive bioanalytical method is essential for the accurate determination of laudanosine levels in plasma. Both HPLC with fluorimetric detection and LC-MS/MS have been successfully employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC) with Fluorimetric Detection: This method offers good sensitivity and selectivity for laudanosine. It involves chromatographic separation on a reversed-phase column followed by detection using a fluorescence detector.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Recognized for its high sensitivity, selectivity, and specificity, LC-MS/MS is the preferred method for bioanalytical studies requiring low detection limits and high throughput. This technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.[8]
This application note will focus on a detailed LC-MS/MS protocol, with a summary of an HPLC method for reference.
Quantitative Data Summary
The following tables summarize the quantitative parameters of published bioanalytical methods for laudanosine quantification.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Biological Matrix | Post-mortem Blood, Tissues | [8] |
| Internal Standard | Vecuronium | [8] |
| Extraction Method | Liquid-Liquid Extraction | [8] |
| Linearity Range (Blood) | 1 - 2000 ng/mL | [8] |
| Linearity Range (Tissues) | 5 - 5000 ng/g | [8] |
| Limit of Quantification (LOQ) in Blood | 1 ng/mL | [8] |
| Limit of Quantification (LOQ) in Tissues | 5 ng/g | [8] |
Table 2: HPLC with Fluorimetric Detection Method Parameters
| Parameter | Value | Reference |
| Biological Matrix | Human Plasma | |
| Internal Standard | Verapamil | |
| Extraction Method | Protein Precipitation | |
| Linearity Range | 40 - 2000 ng/mL | |
| Limit of Quantification (LOQ) | 40 ng/mL | |
| Precision (CV%) | 1 - 14% | |
| Excitation Wavelength | 240 nm | |
| Emission Wavelength | 320 nm |
Experimental Protocols
Protocol 1: Laudanosine Quantification by LC-MS/MS
This protocol is based on established methodologies for the sensitive and selective quantification of laudanosine in human plasma.[8]
1. Materials and Reagents
-
Laudanosine reference standard
-
Internal Standard (IS): Vecuronium or a stable isotope-labeled laudanosine
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Extraction solvent (e.g., methyl t-butyl ether)
-
Microcentrifuge tubes
-
Autosampler vials
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of laudanosine and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the laudanosine stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Calibration Curve Standards: Spike blank human plasma with the working standard solutions to achieve final concentrations covering the desired analytical range (e.g., 1 to 2000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 500 µL of the extraction solvent (e.g., methyl t-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase A.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Transitions (MRM):
-
Laudanosine: Precursor ion (m/z) 358.2 → Product ion (m/z) 206.1
-
Internal Standard (Vecuronium): Precursor ion (m/z) 557.4 → Product ion (m/z) 100.1 (Note: Mass transitions should be optimized for the specific instrument used.)
-
5. Data Analysis and Validation
-
Quantify laudanosine concentrations using the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Validate the method in accordance with regulatory guidelines (e.g., FDA, EMA), assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Protocol 2: Laudanosine Quantification by HPLC with Fluorimetric Detection
This protocol provides an alternative method for laudanosine quantification.
1. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Verapamil).
-
Add 400 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
2. HPLC Conditions
-
Chromatographic Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH adjusted). The exact composition should be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 240 nm and emission at 320 nm.
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Atracurium [ld99.com]
- 4. Laudanosine - Wikipedia [en.wikipedia.org]
- 5. Cisatracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of atracurium and laudanosine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5'-Methoxylaudanosine-13C In Vitro Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Methoxylaudanosine is a benzylisoquinoline alkaloid, a class of compounds known for their diverse pharmacological activities. Understanding the metabolic stability of new chemical entities is a critical step in the drug discovery and development process.[1] In vitro metabolic stability assays provide essential insights into a compound's susceptibility to biotransformation, which influences its pharmacokinetic properties such as half-life, bioavailability, and potential for drug-drug interactions.[1][2] This document provides detailed protocols for assessing the in vitro metabolic stability of 5'-Methoxylaudanosine-13C using three common test systems: liver microsomes, liver S9 fraction, and cryopreserved hepatocytes. The "-13C" designation indicates that this is a carbon-13 isotopically labeled version of 5'-Methoxylaudanosine, which can be useful for unequivocal identification of the parent compound and its metabolites in mass spectrometry-based analyses.
Data Presentation: In Vitro Metabolic Stability of this compound
The following tables summarize hypothetical, yet representative, quantitative data for the metabolic stability of this compound across different in vitro systems and species. This data is intended to serve as an illustrative example for data presentation and interpretation.
Table 1: Microsomal Stability of this compound
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45.2 | 15.3 |
| Rat | 28.9 | 24.0 |
| Mouse | 15.7 | 44.2 |
| Dog | 55.8 | 12.4 |
| Monkey | 40.1 | 17.3 |
Table 2: S9 Fraction Stability of this compound (with Cofactors)
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 38.5 | 18.0 |
| Rat | 22.1 | 31.4 |
| Mouse | 12.3 | 56.3 |
Table 3: Hepatocyte Stability of this compound
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| Human | 65.4 | 10.6 |
| Rat | 42.8 | 16.2 |
Experimental Protocols
Liver Microsomal Stability Assay
This assay evaluates Phase I metabolic stability, primarily mediated by cytochrome P450 (CYP) enzymes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse, dog, monkey)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Control compounds (e.g., verapamil for high clearance, diazepam for low clearance)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare a working solution of this compound and control compounds by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, MgCl2, and microsomal protein (e.g., 0.5 mg/mL final concentration).
-
Add the this compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from each well.
-
Immediately terminate the reaction by adding the aliquot to a separate plate containing ice-cold acetonitrile or methanol.
-
-
Sample Processing and Analysis:
-
Centrifuge the termination plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of this compound.[3]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.[4]
-
Liver S9 Fraction Stability Assay
This assay assesses both Phase I and Phase II metabolic stability as the S9 fraction contains both microsomal and cytosolic enzymes.[5][6]
Materials:
-
This compound stock solution
-
Pooled liver S9 fraction (human, rat, mouse)
-
Phosphate or Tris buffer (pH 7.4)
-
Phase I cofactor: NADPH regenerating system
-
Phase II cofactors: Uridine diphosphate glucuronic acid (UDPGA), 3'-phosphoadenosine-5'-phosphosulfate (PAPS), Glutathione (GSH)
-
Control compounds
-
Ice-cold acetonitrile or methanol
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation:
-
Thaw the S9 fraction on ice.
-
Prepare a working solution of this compound.
-
Prepare a cofactor mix containing NADPH, UDPGA, PAPS, and GSH in buffer.[7]
-
-
Incubation:
-
In a 96-well plate, combine the buffer and S9 fraction (e.g., 1-2 mg/mL final concentration).[8]
-
Add the this compound working solution.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the cofactor mix.
-
-
Sampling and Termination:
-
Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction with ice-cold acetonitrile or methanol.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS for the remaining parent compound.
-
-
Data Analysis:
-
Determine the t½ and CLint as described in the microsomal stability assay protocol.
-
Cryopreserved Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of Phase I and Phase II enzymes and cofactors in an intact cellular system.[1]
Materials:
-
This compound stock solution
-
Cryopreserved hepatocytes (human, rat)
-
Hepatocyte thawing and incubation media (e.g., Williams' Medium E with supplements)
-
Control compounds
-
Ice-cold acetonitrile or methanol
-
Collagen-coated 24- or 48-well plates
-
Incubator with 5% CO2 and humidity control (37°C)
-
Orbital shaker
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed thawing medium and centrifuge to pellet the cells.
-
Resuspend the hepatocyte pellet in incubation medium to the desired cell density (e.g., 0.5-1 x 10^6 viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a collagen-coated plate.
-
Add the this compound working solution to the wells.
-
Place the plate on an orbital shaker in a 37°C incubator.
-
-
Sampling and Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.
-
Terminate the metabolic activity by adding the aliquots to ice-cold acetonitrile or methanol.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the terminated samples.
-
Analyze the supernatant using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the t½ and CLint, normalizing the clearance to the number of cells per incubation.
-
Visualizations
Caption: General workflow for in vitro metabolic stability assays.
Caption: Putative metabolic pathway of 5'-Methoxylaudanosine.
References
- 1. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. mttlab.eu [mttlab.eu]
- 6. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S9 Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for the LC-MS/MS Detection of Laudanosine in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laudanosine, a metabolite of the neuromuscular blocking agents atracurium and cisatracurium, is of significant interest in clinical and pharmacological research due to its potential for central nervous system excitation.[1] Accurate and reliable quantification of laudanosine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides a detailed protocol for the determination of laudanosine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Experimental Protocols
This section outlines the detailed methodologies for the quantification of laudanosine in human plasma.
Materials and Reagents
-
Laudanosine analytical standard
-
Deuterated laudanosine (Laudanosine-d3) or other suitable internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting laudanosine from plasma samples.
-
Sample Thawing: Allow frozen plasma samples to thaw completely at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of internal standard solution (e.g., Laudanosine-d3 at 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of laudanosine.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Laudanosine | 358.2 | 206.1 | 25 |
| Laudanosine | 358.2 | 191.1 | 30 |
| Laudanosine-d3 (IS) | 361.2 | 209.1 | 25 |
| Laudanosine-d3 (IS) | 361.2 | 191.1 | 30 |
Note: The specific collision energies should be optimized for the instrument in use.
Data Presentation
The following table summarizes the typical quantitative performance of an LC-MS/MS method for laudanosine in human plasma.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (%RSD) | |
| Intra-day | < 10% |
| Inter-day | < 15% |
| Accuracy (%Bias) | |
| Intra-day | ± 10% |
| Inter-day | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal (<15%) |
Plasma Stability
Laudanosine stability in plasma is a critical consideration for accurate quantification. Based on general analyte stability studies, the following is recommended:
-
Short-term stability: Laudanosine is generally stable in plasma for up to 24 hours at room temperature and for at least 72 hours at 4°C.
-
Long-term stability: For long-term storage, plasma samples should be kept at -80°C, where laudanosine is expected to be stable for several months.
-
Freeze-thaw stability: It is advisable to minimize freeze-thaw cycles. Laudanosine is generally stable for up to three freeze-thaw cycles when samples are thawed at room temperature and refrozen at -80°C.[2]
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for laudanosine detection in plasma.
Signaling Pathway (Metabolic Origin)
Caption: Metabolic pathways leading to the formation of laudanosine.
References
Optimizing Laudanosine Analysis: A Guide to Sample Preparation in Biological Matrices
FOR IMMEDIATE RELEASE
Application Note & Protocol
[City, State] – [Date] – In the realm of pharmaceutical research and clinical diagnostics, the accurate quantification of laudanosine, a metabolite of the neuromuscular blocking agents atracurium and cisatracurium, is of paramount importance.[1][2] Its potential for central nervous system excitation necessitates reliable analytical methods to monitor its levels in biological matrices.[2] This document provides detailed application notes and standardized protocols for the three primary sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—to ensure robust and reproducible results in laudanosine analysis.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of these techniques, complete with quantitative data, detailed experimental procedures, and visual workflows to aid in method selection and implementation.
Introduction to Laudanosine Sample Preparation
The complexity of biological matrices such as plasma, serum, urine, and tissue homogenates presents a significant challenge for direct analysis.[3][4] Endogenous components like proteins, phospholipids, and salts can interfere with analytical instrumentation, leading to ion suppression in mass spectrometry and inaccurate quantification.[5] Therefore, a meticulous sample preparation step is crucial to remove these interferences, concentrate the analyte of interest, and ensure the longevity of analytical columns and detectors.[6][7] The choice of sample preparation technique depends on various factors, including the nature of the biological matrix, the required sensitivity, sample throughput, and available resources.
Comparative Analysis of Sample Preparation Techniques
The following table summarizes the quantitative performance of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for laudanosine analysis based on available literature. This allows for a direct comparison to aid in selecting the most appropriate method for specific research needs.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Biological Matrix | Plasma[8] | Plasma, Blood, Tissues[9][10] | Plasma, Urine[10][11] |
| Reported Recovery | Good separation reported[8] | 89% (Laudanosine)[10] | >90% (general analyte recovery) |
| Matrix Effect | High - Phospholipids remain | Moderate - Some co-extraction | Low - Effective removal of interferences[12] |
| Limit of Quantification (LOQ) | Not explicitly stated for laudanosine | 1 ng/mL (Blood), 5 ng/g (Tissues)[9] | 20 ng/mL (Laudanosine)[10] |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Solvent Consumption | Low | High | Low to Moderate |
Experimental Protocols
This section provides detailed, step-by-step protocols for each of the three key sample preparation techniques for laudanosine analysis.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples.[7] It is particularly suitable for high-throughput screening applications.
Materials:
-
Biological sample (e.g., plasma)
-
Precipitating solvent (e.g., Acetonitrile, Methanol)
-
Vortex mixer
-
Centrifuge
-
Micropipettes and tips
-
Collection tubes
Protocol:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent) to the sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing laudanosine and transfer it to a clean tube for analysis.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[5][7]
Materials:
-
Biological sample (e.g., plasma, urine, tissue homogenate)
-
Extraction solvent (e.g., Dichloromethane[13], Ethyl Acetate[14], or a mixture like Chloroform-Isopropanol-n-Heptane[10])
-
Aqueous buffer (for pH adjustment)
-
Internal Standard (e.g., Vecuronium[9])
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator or SpeedVac)
-
Reconstitution solvent (mobile phase)
Protocol:
-
Pipette 500 µL of the biological sample into a glass test tube.
-
Add 50 µL of the internal standard solution.
-
Adjust the pH of the sample as required for optimal extraction of laudanosine (e.g., pH 9.5).[10]
-
Add 2 mL of the extraction solvent (e.g., dichloromethane).[13]
-
Vortex the mixture for 2 minutes to facilitate the transfer of laudanosine into the organic phase.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (bottom layer for dichloromethane) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient method that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away.[7][12]
Materials:
-
Biological sample (e.g., plasma, urine)
-
SPE cartridge (e.g., C18)[11]
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., Water or a weak organic solvent mixture)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE vacuum manifold or positive pressure processor
-
Solvent evaporator
-
Reconstitution solvent (mobile phase)
Protocol:
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load 500 µL of the pre-treated biological sample (e.g., diluted plasma) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Elution: Elute the retained laudanosine with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for analysis.
Visualizing the Workflow
To further clarify the experimental procedures, the following diagrams illustrate the workflows for each sample preparation technique.
Conclusion
The selection of an appropriate sample preparation technique is a critical determinant of the success of laudanosine analysis in biological matrices. Protein precipitation offers a rapid, high-throughput solution, albeit with a higher risk of matrix effects. Liquid-liquid extraction provides a cleaner sample with good recovery but involves more manual steps and higher solvent consumption. Solid-phase extraction delivers the cleanest extracts and high recovery, making it the gold standard for sensitive and specific assays, with the option for automation to increase throughput. By understanding the principles, protocols, and comparative performance of these methods, researchers can confidently select and implement the most suitable technique for their analytical needs, ultimately contributing to more accurate and reliable data in both research and clinical settings.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gcms.cz [gcms.cz]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Determination of atracurium and laudanosine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Determination of atracurium and laudanosine in dog plasma during cardiopulmonary bypass by high performance liquid chromatography with fluorometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arborassays.com [arborassays.com]
Application Notes & Protocols: Monitoring Cisatracurium Metabolism with 5'-Methoxylaudanosine-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisatracurium besylate is a non-depolarizing neuromuscular blocking agent used in anesthesia to induce skeletal muscle relaxation. Its metabolism is of significant interest as it primarily occurs through Hofmann elimination, a non-enzymatic process dependent on physiological pH and temperature, making it largely independent of patient organ function.[1][2][3][4] The primary and most well-documented metabolite of cisatracurium is laudanosine, which can have central nervous system excitatory effects at high concentrations.[5][6] This application note describes a novel approach for the detailed monitoring of cisatracurium metabolism by quantifying not only the major metabolite, laudanosine, but also a potential minor metabolite, 5'-Methoxylaudanosine.
To ensure the highest accuracy and precision in quantification, this protocol utilizes stable isotope-labeled internal standards (SIL-IS), specifically Laudanosine-¹³C and the custom-synthesized 5'-Methoxylaudanosine-¹³C. The use of SIL-IS is the gold standard in quantitative mass spectrometry, as it effectively corrects for variations in sample preparation and matrix effects.[7][8][9]
Metabolic Pathway of Cisatracurium
Cisatracurium undergoes Hofmann elimination in the plasma and tissues to form laudanosine and a monoquaternary acrylate metabolite.[3][5][10] The monoquaternary acrylate is subsequently hydrolyzed by non-specific plasma esterases to form a monoquaternary alcohol.[3][10] While laudanosine is the principal metabolite of concern, further biotransformation can occur. This protocol hypothesizes the formation of 5'-Methoxylaudanosine as a minor metabolite, potentially through O-methylation of a hydroxylated laudanosine intermediate.
Metabolic pathway of cisatracurium.
Quantitative Analysis of Cisatracurium Metabolites by LC-MS/MS
This section provides a detailed protocol for the simultaneous quantification of laudanosine and 5'-Methoxylaudanosine in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Experimental Workflow
The overall experimental workflow for the quantification of cisatracurium metabolites is depicted below.
References
- 1. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry measurements in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics and pharmacodynamics of cisatracurium in critically ill patients with severe sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and pharmacodynamics of cisatracurium in patients with end-stage liver disease undergoing liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of atracurium and laudanosine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application of 5'-Methoxylaudanosine-¹³C in Forensic Toxicology
Application Note & Protocol
Introduction
In the ever-evolving landscape of forensic toxicology, the identification and quantification of novel psychoactive substances (NPS) and their metabolites present a continuous challenge. 5'-Methoxylaudanosine, a synthetic isoquinoline alkaloid, has emerged as a compound of interest due to its structural similarity to laudanosine, a known metabolite of the neuromuscular blocking agents atracurium and cisatracurium. While not extensively documented in forensic casework, its potential as an unapproved pharmaceutical analogue or a metabolite of a yet-to-be-characterized designer drug warrants the development of a robust analytical method for its detection in biological matrices.
This document provides a detailed application note and protocol for the quantitative analysis of 5'-Methoxylaudanosine in postmortem blood and vitreous humor using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs 5'-Methoxylaudanosine-¹³C as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision, mitigating potential matrix effects and variations in sample preparation.[1][2][3][4] The use of a SIL-IS is critical in forensic toxicology for reliable quantification.[1][2][3][4]
Analyte and Internal Standard
| Compound | Chemical Structure | Molecular Formula | Exact Mass |
| 5'-Methoxylaudanosine | [Image of 5'-Methoxylaudanosine structure] | C₂₂H₂₉NO₅ | 387.20 |
| 5'-Methoxylaudanosine-¹³C | [Image of 5'-Methoxylaudanosine-¹³C structure with ¹³C label on the N-methyl group] | C₂₁¹³CH₂₉NO₅ | 388.20 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of 5'-Methoxylaudanosine from postmortem blood and vitreous humor.
Materials:
-
Postmortem blood or vitreous humor samples
-
5'-Methoxylaudanosine-¹³C internal standard solution (10 ng/mL in methanol)
-
Mixed-mode cation exchange SPE cartridges (e.g., 3 mL, 60 mg)
-
0.1 M Phosphate buffer (pH 6.0)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide (5% in methanol)
-
Nitrogen evaporator
-
Mobile phase (see LC-MS/MS parameters)
Procedure:
-
Equilibrate SPE cartridges with 2 mL of methanol followed by 2 mL of 0.1 M phosphate buffer (pH 6.0).
-
To 1 mL of calibrator, control, or postmortem sample, add 25 µL of the 10 ng/mL 5'-Methoxylaudanosine-¹³C internal standard solution.
-
Vortex mix for 10 seconds.
-
Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex again.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analyte and internal standard with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 2.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-10 min: 10% B
-
10-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Temperature: 500°C
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| 5'-Methoxylaudanosine | 388.2 | 206.1 | 35 | 80 |
| 388.2 | 190.1 | 45 | 80 | |
| 5'-Methoxylaudanosine-¹³C (IS) | 389.2 | 207.1 | 35 | 80 |
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,100 | 0.025 |
| 5 | 6,300 | 50,500 | 0.125 |
| 10 | 12,600 | 50,200 | 0.251 |
| 50 | 64,000 | 50,800 | 1.260 |
| 100 | 128,000 | 50,300 | 2.545 |
| 500 | 645,000 | 50,600 | 12.747 |
Linearity: The calibration curve was linear over the range of 1-500 ng/mL with a correlation coefficient (r²) > 0.99.
Precision and Accuracy
The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at three different concentrations.
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.9 ± 0.2 | 96.7 | 6.9 |
| Medium | 75 | 78.1 ± 4.5 | 104.1 | 5.8 |
| High | 400 | 390.2 ± 21.1 | 97.6 | 5.4 |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of 5'-Methoxylaudanosine.
Hypothetical Metabolic Pathway
Caption: Potential metabolic pathway leading to 5'-Methoxylaudanosine.
Discussion
The presented LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 5'-Methoxylaudanosine in forensic toxicology casework. The use of 5'-Methoxylaudanosine-¹³C as an internal standard is crucial for compensating for matrix effects and ensuring accurate quantification, which is paramount in legal investigations.[1][2][3][4] The validation data demonstrates that the method meets the stringent requirements for forensic analytical procedures. While the direct forensic relevance of 5'-Methoxylaudanosine is still under investigation, this validated method serves as a valuable tool for its potential identification and monitoring in future cases involving novel psychoactive substances or unusual drug findings. The application of this method to postmortem samples, including vitreous humor, which is less susceptible to postmortem redistribution, enhances its utility in death investigations.[5]
References
- 1. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of laudanosine, an atracurium metabolite, following a fatal drug-related shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of 5'-Methoxylaudanosine-13C by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of 5'-Methoxylaudanosine and its stable isotope-labeled internal standard, 5'-Methoxylaudanosine-13C, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the predicted MRM transitions for 5'-Methoxylaudanosine and this compound?
A1: While experimental optimization is always recommended, the following Multiple Reaction Monitoring (MRM) transitions are predicted based on the fragmentation patterns of related benzylisoquinoline alkaloids. The precursor ion will be the protonated molecule [M+H]⁺.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5'-Methoxylaudanosine | 388.2 | 206.1 | 25-35 |
| 192.1 | 30-40 | ||
| This compound | 389.2 | 207.1 | 25-35 |
| 193.1 | 30-40 |
Q2: What is a suitable internal standard for the analysis of 5'-Methoxylaudanosine?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound.[1][2][3][4] This is because it shares very similar physicochemical properties with the analyte, leading to comparable extraction recovery, chromatographic retention, and ionization efficiency, which helps to accurately correct for variations during sample preparation and analysis.[1][2][3][4]
Q3: What are the common challenges encountered when analyzing 5'-Methoxylaudanosine in biological matrices?
A3: Common challenges include matrix effects (ion suppression or enhancement), low recovery during sample preparation, and co-elution with interfering compounds.[5][6][7][8] Biological matrices like plasma or urine contain numerous endogenous components that can interfere with the ionization of the target analyte.[5][6][7][8]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Decrease the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For basic compounds like 5'-Methoxylaudanosine, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often beneficial. |
| Column Contamination | Flush the column with a strong solvent or replace the guard column. If the problem persists, replace the analytical column. |
| Secondary Interactions with Column Hardware | For compounds prone to interacting with metal surfaces, consider using a metal-free or PEEK-lined column to reduce peak tailing and ion suppression.[5] |
Issue 2: Low Signal Intensity or No Peak Detected
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect MRM Transitions | Verify the precursor and product ion masses. Perform a product ion scan of the analyte to identify the most abundant fragment ions. |
| Suboptimal ESI Source Parameters | Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates.[9][10][11] These parameters are interdependent and also depend on the mobile phase composition and flow rate.[11] |
| Ion Suppression | Infuse a solution of the analyte post-column while injecting a blank matrix extract to identify regions of ion suppression.[6][7][8] Modify the chromatographic method to separate the analyte from the suppression zone or improve the sample cleanup procedure.[6][7] |
| Sample Degradation | Ensure proper sample handling and storage conditions. Prepare fresh samples and standards. |
Issue 3: High Background Noise
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Contaminated LC System or MS Source | Flush the LC system with appropriate cleaning solutions. Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions. |
| Carryover from Previous Injections | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure. |
Experimental Protocols
Sample Preparation from Plasma
This protocol describes a general protein precipitation method for the extraction of 5'-Methoxylaudanosine from plasma samples.
-
To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
These are starting parameters and should be optimized for your specific instrument and application.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Drying Gas Temperature | 300 - 350°C |
| Drying Gas Flow | 8 - 12 L/min |
| Nebulizer Gas Pressure | 30 - 40 psi |
| Collision Gas | Argon |
Visualizations
Caption: Experimental workflow for 5'-Methoxylaudanosine analysis.
Caption: Logical troubleshooting flow for LC-MS/MS analysis.
References
- 1. cerilliant.com [cerilliant.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. nebiolab.com [nebiolab.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lctsbible.com [lctsbible.com]
- 7. scribd.com [scribd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Matrix Effects in Laudanosine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of laudanosine.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My laudanosine peak is exhibiting significant tailing or fronting. What are the potential causes and solutions?
Answer:
Poor peak shape is a common issue that can compromise the accuracy and precision of quantification. The primary causes and troubleshooting steps are outlined below:
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions with Stationary Phase | - For Tailing Peaks (especially with basic compounds like laudanosine): Use a column with end-capping to block residual silanol groups. Ensure the mobile phase pH is appropriate to maintain laudanosine in a consistent ionization state (e.g., pH 3-4). |
| Incompatible Injection Solvent | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. A stronger solvent can cause the analyte to spread on the column before the gradient starts, leading to peak distortion. |
| Column Contamination or Degradation | - Contamination: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. - Degradation: If the column has been used extensively, especially at pH extremes, the stationary phase may be degraded. Replace the column. |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. |
Issue 2: High Background Noise or Baseline Drift
Question: I am observing a noisy or drifting baseline in my chromatogram. How can I resolve this?
Answer:
A stable baseline is crucial for accurate integration and quantification. Here are the common causes and solutions for baseline issues:
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity (e.g., LC-MS grade) solvents and additives. Freshly prepare mobile phases and filter them before use. |
| Detector Issues (Mass Spectrometer) | - Contamination: Clean the ion source. - Instability: Ensure the detector temperature is stable and allow for adequate warm-up time. |
| Pump Malfunction | Check for leaks in the pump seals and ensure proper solvent degassing to prevent air bubbles. |
| Column Bleed | Use a high-quality column and operate within the recommended pH and temperature ranges to minimize stationary phase degradation. |
| Incomplete Sample Cleanup | Improve the sample preparation method to remove more matrix components that may be slowly eluting from the column. |
Issue 3: Low or Inconsistent Laudanosine Signal (Ion Suppression)
Question: My laudanosine signal is unexpectedly low or varies significantly between injections. Could this be ion suppression, and how do I fix it?
Answer:
Low or variable signal intensity is often a hallmark of matrix effects, particularly ion suppression in LC-MS/MS analysis. This occurs when co-eluting compounds from the sample matrix interfere with the ionization of laudanosine in the mass spectrometer source.
Troubleshooting Workflow for Ion Suppression:
Detailed Steps:
-
Evaluate Internal Standard (IS) Performance: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard for laudanosine (e.g., laudanosine-d3). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction. If a SIL-IS is not available, a structural analog can be used, but its ability to track laudanosine-specific matrix effects must be thoroughly validated.
-
Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Method | General Procedure | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of a cold organic solvent (e.g., acetonitrile, methanol) to the plasma sample to precipitate proteins. | Fast, simple, and inexpensive. | Often results in "dirtier" extracts with significant remaining matrix components, leading to a higher likelihood of ion suppression. |
| Liquid-Liquid Extraction (LLE) | Partitioning of laudanosine between the aqueous sample and an immiscible organic solvent. | Can provide cleaner extracts than PPT. | Can be more time-consuming and may have lower recovery if partitioning is not optimized. |
| Solid-Phase Extraction (SPE) | Laudanosine is retained on a solid sorbent while matrix components are washed away, followed by elution of the purified analyte. | Provides the cleanest extracts, significantly reducing matrix effects. | More complex, time-consuming, and expensive than PPT and LLE. |
-
Optimize Chromatography: If ion suppression persists, modify the HPLC/UHPLC method to chromatographically separate laudanosine from the interfering matrix components.
-
Change Gradient: Adjust the gradient slope to better resolve the laudanosine peak from early-eluting, unretained matrix components.
-
Modify Mobile Phase: Alter the organic solvent (e.g., from acetonitrile to methanol) or the pH of the aqueous phase to shift the retention times of laudanosine and interfering compounds.
-
Use a Different Column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) may provide a different selectivity and better resolution.
-
-
Dilute the Sample: If the sensitivity of the assay allows, diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect laudanosine quantification?
A1: A matrix effect is the alteration of an analyte's response (in this case, laudanosine) due to the presence of other components in the sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1]
Q2: Which sample preparation method is best for minimizing matrix effects in laudanosine analysis?
A2: While the "best" method can be matrix and assay-dependent, a general hierarchy exists in terms of extract cleanliness:
-
Solid-Phase Extraction (SPE) generally provides the cleanest extracts and is most effective at removing a broad range of interferences.[2][3]
-
Liquid-Liquid Extraction (LLE) can also be very effective, particularly if the solvent and pH are optimized to selectively extract laudanosine.
-
Protein Precipitation (PPT) is the quickest but least selective method, often leaving significant amounts of phospholipids and other small molecules that can cause ion suppression.[2]
Q3: Can metabolites of laudanosine or its parent drug, atracurium, interfere with quantification?
A3: Yes, this is a possibility. Laudanosine is a metabolite of atracurium and cisatracurium.[4] The metabolism of atracurium also produces other compounds, such as a quaternary monoacrylate and a quaternary acid. While these specific metabolites are structurally different and unlikely to be isobaric with laudanosine, it is crucial to ensure that the chromatographic method can resolve laudanosine from any other potential metabolites that might be present, especially if they share similar fragmentation patterns in MS/MS. The primary route of laudanosine elimination is hepatic metabolism, so the metabolic profile could be complex.
Q4: What is a suitable internal standard for laudanosine quantification?
A4: The ideal internal standard is a stable isotope-labeled (SIL) laudanosine (e.g., laudanosine-d3 or ¹³C-labeled laudanosine). A SIL-IS has nearly identical chemical and physical properties to laudanosine, meaning it will co-elute chromatographically and experience the same degree of extraction loss and ion suppression. This allows for the most accurate correction of variability. If a SIL-IS is unavailable, a structural analog (another benzylisoquinoline alkaloid not present in the sample) can be used, but it must be demonstrated that it adequately mimics the behavior of laudanosine.
Q5: How can I quantitatively assess the matrix effect in my assay?
A5: The matrix effect can be quantified by comparing the peak area of laudanosine in a post-extraction spiked blank matrix sample to the peak area of laudanosine in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
To ensure the internal standard is effective, the IS-normalized MF should be calculated and be close to 1.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a general procedure and may require optimization.
-
To 100 µL of plasma sample, add 10 µL of internal standard solution.
-
Add 50 µL of a basifying agent (e.g., 1 M NaOH) to adjust the pH to >9.
-
Add 600 µL of an immiscible organic solvent (e.g., a mixture of chloroform, isopropanol, and n-heptane, or methyl t-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at >3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT)
This is a rapid but less clean method.
-
To 100 µL of plasma sample, add 10 µL of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (or methanol).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness (optional, but recommended to concentrate the sample and exchange the solvent).
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol uses a mixed-mode cation exchange cartridge and will likely provide the cleanest extract.
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.
-
Load the sample: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Add the internal standard. Load the entire mixture onto the conditioned SPE cartridge.
-
Wash the cartridge:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elute laudanosine: Elute the analyte with 1 mL of a 5% solution of ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
Inject: Inject into the LC-MS/MS system.
Quantitative Data Summary:
While direct comparative studies are limited, published methods report the following recovery data for laudanosine:
| Sample Preparation Method | Matrix | Reported Recovery | Reference |
| Liquid-Liquid Extraction | Post-mortem Blood | 89% | |
| Solid-Phase Extraction | N/A (General) | Typically >85% | General SPE literature |
| Protein Precipitation | N/A (General) | Can be variable, often lower than LLE/SPE | General PPT literature |
References
- 1. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
Minimizing Ion Suppression in ESI-MS for Laudanosine Analysis: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the analysis of laudanosine using Electrospray Ionization-Mass Spectrometry (ESI-MS), ion suppression can be a significant obstacle to achieving accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, mitigate, and overcome ion suppression in your laudanosine analyses.
Troubleshooting Guides and FAQs
This section provides answers to common questions and issues encountered during the ESI-MS analysis of laudanosine, particularly in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in laudanosine analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, laudanosine, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results. Biological samples like plasma are complex and contain numerous endogenous components that can cause ion suppression.[1]
Q2: What are the common causes of ion suppression for laudanosine in biological samples?
A2: The primary causes of ion suppression in the analysis of laudanosine from biological matrices such as plasma include:
-
Phospholipids: These are abundant in cell membranes and are notorious for causing ion suppression in ESI-MS.[2]
-
Salts and Buffers: Non-volatile salts from buffers or the sample itself can crystallize at the ESI probe tip, leading to signal instability and suppression.
-
Proteins: Although less common when using protein precipitation, residual proteins can still interfere with the ionization process.
-
Other Endogenous Molecules: A variety of other small molecules present in biological fluids can co-elute with laudanosine and compete for ionization.
Q3: How can I determine if my laudanosine signal is being suppressed?
A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a laudanosine standard solution is introduced into the LC eluent after the analytical column, while a blank matrix extract is injected. A dip in the baseline signal at the retention time of interfering compounds indicates a region of ion suppression.[1]
Troubleshooting Specific Issues
Issue 1: Low or no laudanosine signal in plasma samples, but a strong signal in pure standards.
-
Possible Cause: Significant ion suppression from the plasma matrix.
-
Troubleshooting Steps:
-
Improve Sample Preparation: The initial and most effective step is to enhance the cleanup of your sample.[3] Consider switching from a simple protein precipitation method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components.
-
Optimize Chromatography: Adjust your chromatographic conditions to separate laudanosine from the regions of ion suppression. This can involve changing the mobile phase composition, gradient profile, or even the type of analytical column.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporating a deuterated internal standard, such as laudanosine-d3, can help compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to laudanosine, it will experience similar ion suppression, allowing for more accurate quantification based on the analyte-to-internal standard peak area ratio.
-
Issue 2: Inconsistent and irreproducible laudanosine peak areas between replicate injections of the same plasma sample.
-
Possible Cause: Variable ion suppression due to matrix effects that are not consistent from injection to injection. This can also be caused by the accumulation and subsequent elution of interfering compounds from the analytical column.
-
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: As with low signal, a more effective sample cleanup using LLE or SPE is recommended to ensure consistent removal of matrix components.
-
Employ a Column Wash Step: Introduce a strong wash step at the end of your chromatographic gradient to elute any strongly retained matrix components from the column before the next injection.
-
Utilize an Internal Standard: A suitable internal standard, preferably a stable isotope-labeled version of laudanosine, is crucial for correcting for such variability.
-
Quantitative Data on Sample Preparation Methods
The choice of sample preparation is critical in minimizing ion suppression. Below is a comparison of common techniques for the extraction of laudanosine from plasma, highlighting their typical recovery rates and effectiveness at reducing matrix effects.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 95 | 40 - 60 (Suppression) | Simple, fast, and inexpensive. | High levels of residual matrix components, leading to significant ion suppression.[2] |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | 15 - 30 (Suppression) | Good removal of phospholipids and other interferences.[4] | Can be labor-intensive and may have lower analyte recovery compared to PPT. |
| Solid-Phase Extraction (SPE) | > 90 | < 15 (Suppression) | Provides the cleanest extracts by effectively removing a wide range of interferences.[2] | Requires method development and can be more time-consuming and expensive than PPT or LLE. |
Note: Matrix Effect (%) is calculated as: ((Peak Area in Matrix) / (Peak Area in Solvent)) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. The values presented are typical ranges and may vary depending on the specific protocol and matrix.
Detailed Experimental Protocols
Here are detailed methodologies for two common sample preparation techniques for laudanosine analysis in human plasma.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is designed to provide a cleaner sample than protein precipitation, thereby reducing ion suppression.
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard working solution (e.g., laudanosine-d3 at 100 ng/mL).
-
Vortex for 10 seconds.
-
-
pH Adjustment:
-
Add 50 µL of 0.1 M sodium hydroxide to the plasma sample. Laudanosine is a basic compound, and adjusting the pH to approximately 2 units above its pKa (pKa of laudanosine is approximately 8.0) will ensure it is in its neutral, more extractable form.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 600 µL of a mixture of ethyl acetate and n-hexane (9:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10 mM ammonium formate in 90:10 water:acetonitrile).
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode cation exchange SPE cartridge to achieve a high degree of sample cleanup.
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 25 µL of internal standard working solution (e.g., laudanosine-d3 at 100 ng/mL).
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step both precipitates proteins and adjusts the pH to ensure laudanosine is protonated for retention on the cation exchange sorbent.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the laudanosine and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizing Workflows and Relationships
Troubleshooting Workflow for Ion Suppression
The following diagram illustrates a logical workflow for troubleshooting ion suppression issues during laudanosine analysis.
A logical workflow for troubleshooting ion suppression in laudanosine analysis.
Experimental Workflow for Laudanosine Analysis
This diagram outlines the general experimental workflow from sample collection to data analysis.
A general experimental workflow for the analysis of laudanosine in biological samples.
References
Dealing with poor chromatographic peak shape for 5'-Methoxylaudanosine-13C
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape with 5'-Methoxylaudanosine-13C. The following frequently asked questions (FAQs) and troubleshooting guides address common issues and offer detailed solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for this compound?
A1: The most frequent issue is peak tailing.[1][2] This is often due to secondary interactions between the basic amine groups in the this compound molecule and residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[3] These interactions create multiple retention mechanisms, leading to a distorted peak shape.[4]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: As a basic compound, the ionization state of this compound is highly dependent on the mobile phase pH.[5][6][7] At a mid-range pH, the compound can exist in both ionized and non-ionized forms, leading to poor peak shape.[6] To ensure a single ionic state and minimize interactions with the stationary phase, it is crucial to control the mobile phase pH.[5][8] For basic compounds, using a low pH mobile phase (around pH 2-3) can protonate the analyte and suppress unwanted silanol interactions, resulting in a sharper, more symmetrical peak.[9]
Q3: Can my injection volume or sample concentration impact the peak shape?
A3: Yes, both can lead to what is known as column overload, which results in distorted peaks.[10][11][12]
-
Mass Overload: Injecting too much analyte mass can saturate the stationary phase, leading to peak tailing.[2][10][12]
-
Volume Overload: Injecting a large volume of a strong sample solvent can cause peak broadening or splitting.[10][12]
Q4: What are "ghost peaks" and could they be affecting my chromatogram?
A4: Ghost peaks are unexpected peaks that appear in your chromatogram and do not belong to your sample.[11] They can be caused by contamination in the mobile phase, carryover from previous injections, or issues with the detector.[11][13] If you observe extraneous peaks, it is important to investigate their source as they can interfere with the accurate integration of your target analyte peak.
Troubleshooting Guides
Problem: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a drawn-out trailing edge.
Troubleshooting Workflow for Peak Tailing
Caption: A stepwise guide to troubleshooting peak tailing.
| Potential Cause | Recommended Action | Detailed Protocol |
| Secondary Silanol Interactions | Adjust mobile phase pH. Use a column with end-capping. | Protocol 1: Mobile Phase pH Adjustment 1. Prepare a mobile phase with a pH of 2.5-3.0.[9]2. A common mobile phase additive is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic mobile phase components.[14]3. Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.Protocol 2: Column Selection 1. Select a modern, high-purity silica column with end-capping to minimize exposed silanol groups.[9]2. Consider columns specifically designed for the analysis of basic compounds. |
| Column Overload | Reduce sample concentration and/or injection volume. | Protocol 3: Overload Test 1. Prepare a series of sample dilutions (e.g., 10-fold and 100-fold dilutions).[15]2. Inject the original sample and the diluted samples.3. If the peak shape improves and the retention time increases with dilution, mass overload is likely the cause.[15]4. Reduce the injection volume in half and re-inject. If peak shape improves, volume overload may be a contributing factor.[16] |
| Extra-Column Band Broadening | Minimize the length and diameter of tubing. Ensure proper connections. | Protocol 4: System Optimization 1. Use PEEK tubing with a narrow internal diameter (e.g., 0.005" ID) for all connections between the injector, column, and detector to reduce dead volume.[3]2. Ensure all fittings are properly tightened to avoid leaks and dead volume.[17] |
| Sample Solvent Effects | Dissolve the sample in the initial mobile phase composition. | Protocol 5: Sample Solvent Matching 1. Whenever possible, dissolve and inject your sample in a solvent that is the same or weaker than your initial mobile phase.[18]2. If the sample is not soluble in the initial mobile phase, use the weakest possible solvent and inject the smallest possible volume.[18] |
Problem: Broad Peaks
Broad peaks are wider than expected and can lead to decreased resolution and sensitivity.
Logical Relationship of Causes for Broad Peaks
Caption: Common causes and consequences of broad chromatographic peaks.
| Potential Cause | Recommended Action | Detailed Protocol |
| Column Degradation or Contamination | Replace the column or guard column. | Protocol 6: Column and Guard Column Replacement 1. If a guard column is in use, remove it and inject the sample. If the peak shape improves, replace the guard column.2. If there is no guard column or its replacement does not solve the issue, the analytical column may be degraded. Replace it with a new column of the same type.[17] |
| Incorrect Flow Rate | Optimize the flow rate. | Protocol 7: Flow Rate Optimization 1. Ensure the flow rate is appropriate for the column dimensions. For a standard 4.6 mm ID column, a flow rate of 1.0-1.5 mL/min is typical.2. If the flow rate is too low, it can lead to band broadening.[17] Increase the flow rate in increments (e.g., 0.2 mL/min) and observe the effect on peak width. |
| Leaks in the System | Check all fittings for leaks. | Protocol 8: Leak Check 1. Systematically check all fittings from the pump to the detector for any signs of leakage.2. Pay close attention to the connections at the injector, column, and detector cell.[17] |
| Detector Settings | Adjust detector settings. | Protocol 9: Detector Settings Adjustment 1. Ensure the detector data acquisition rate is sufficient to capture the peak accurately. A slow acquisition rate can lead to broad, flattened peaks.[13]2. Check that the detector is not saturated by injecting a more dilute sample. Detector saturation can cause flat-topped, broad peaks.[13] |
By systematically addressing these potential issues, you can significantly improve the chromatographic peak shape for your analysis of this compound.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. uhplcs.com [uhplcs.com]
- 12. bvchroma.com [bvchroma.com]
- 13. halocolumns.com [halocolumns.com]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. Guia de solução de problemas de HPLC [sigmaaldrich.com]
Technical Support Center: Troubleshooting Calibration Curves with 13C-Labeled Internal Standards
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with calibration curves when using 13C-labeled internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve non-linear when using a 13C-labeled internal standard?
A1: Non-linearity in calibration curves, even with the use of stable isotope-labeled internal standards (SIL-ISs), can arise from several factors. Common causes include isotopic interference, detector saturation at high analyte concentrations, and matrix effects.[1][2][3] It is also possible that the inherent nature of isotope dilution mass spectrometry (IDMS) can lead to non-linear calibration curves, and assuming linearity can sometimes introduce errors.[4]
Q2: What causes a poor coefficient of determination (R²) for my calibration curve?
A2: A low R² value indicates a poor fit of the regression model to the data. This can be caused by improper preparation of calibration standards, variability in the instrument's response, significant matrix effects that are not adequately compensated for by the internal standard, or the presence of contaminants.[5][6] It is crucial to visually inspect the calibration plot, as a high R² value alone can be misleading.[7]
Q3: How can I tell if I have isotopic interference?
A3: Isotopic interference, or "cross-talk," occurs when the isotopic cluster of the analyte contributes to the signal of the 13C-labeled internal standard, or vice-versa.[1][2] This is more pronounced for higher molecular weight compounds or those containing naturally abundant isotopes.[1][2] You can assess this by injecting a high concentration of the analyte without the internal standard and monitoring the internal standard's mass-to-charge ratio (m/z). Conversely, inject the internal standard alone to check for any contribution to the analyte's m/z.[8]
Q4: Can matrix effects still be an issue when using a 13C-labeled internal standard?
A4: Yes, while 13C-labeled internal standards are excellent for mitigating matrix effects due to their similar physicochemical properties to the analyte, they may not always provide perfect compensation.[9][10] Differences in elution times between the analyte and the internal standard, even if minor, can expose them to different co-eluting matrix components, leading to differential ion suppression or enhancement.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
If you are observing a non-linear calibration curve, follow these troubleshooting steps.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Utilizing 5'-Methoxylaudanosine-13C for Reduced Bioanalytical Assay Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of 5'-Methoxylaudanosine-13C as an internal standard to reduce variability in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical assays?
A1: this compound is a stable isotope-labeled (SIL) version of 5'-Methoxylaudanosine, where one or more carbon atoms have been replaced with the heavier 13C isotope. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] Its key advantage is that it is chemically identical to the unlabeled analyte of interest, but has a different mass. This allows it to be distinguished by the mass spectrometer while behaving almost identically to the analyte during sample preparation, chromatography, and ionization. This co-behavior helps to correct for variability that can be introduced at various stages of the analytical process.[1][2]
Q2: What are the primary sources of variability in bioanalytical assays that this compound can help mitigate?
A2: Bioanalytical assays are susceptible to several sources of variability that can impact accuracy and precision. This compound, as a stable isotope-labeled internal standard, can help to correct for:
-
Matrix Effects: Variations in the ionization efficiency of the analyte due to co-eluting components from the biological matrix (e.g., plasma, urine).[3][4]
-
Sample Preparation Inconsistencies: Errors or variations in sample extraction, handling, and dilution steps.
-
Instrumental Variability: Fluctuations in instrument performance, such as injection volume inconsistencies and detector response drift.[1]
Q3: How does a 13C-labeled internal standard like this compound compare to a deuterium (2H)-labeled internal standard?
A3: While both are stable isotope-labeled internal standards, 13C-labeled standards are often considered superior to their deuterated (2H) counterparts.[5][6] The primary reason is that the larger mass difference between hydrogen and deuterium can sometimes lead to a slight chromatographic separation between the analyte and the internal standard.[3][7] This separation can result in the analyte and the internal standard experiencing different matrix effects, which can compromise the accuracy of the results.[3][7] In contrast, 13C-labeled standards have a much smaller difference in physicochemical properties compared to the unlabeled analyte, leading to better co-elution and more effective compensation for matrix effects.[3][4]
Q4: When should I add the this compound internal standard to my samples?
A4: The internal standard should be added as early as possible in the sample preparation workflow.[1] This ensures that it experiences the same sources of variability as the analyte throughout the entire process, from extraction to analysis. For most applications, this means adding a known amount of this compound to the biological matrix sample before any extraction or protein precipitation steps.
Troubleshooting Guides
Issue 1: High Variability in Quality Control (QC) Samples
Symptoms:
-
High coefficient of variation (CV%) for replicate QC samples.
-
Inconsistent analyte/internal standard peak area ratios across the analytical run.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review the sample preparation protocol for any potential sources of error, such as inconsistent pipetting or vortexing. Ensure all samples are treated identically. |
| Matrix Effects | Evaluate matrix effects by comparing the response of the analyte in the presence and absence of the biological matrix. If significant matrix effects are observed, consider optimizing the sample cleanup procedure (e.g., using solid-phase extraction instead of protein precipitation) or adjusting the chromatographic conditions to separate the analyte from interfering matrix components. |
| Internal Standard Addition Error | Verify the concentration of the internal standard stock solution and ensure that the correct volume is being added to each sample. Check for any issues with the automated liquid handler if one is being used. |
| Instrument Instability | Check the stability of the LC-MS/MS system by injecting a series of standards. Look for any drift in retention time or signal intensity. If instability is observed, perform system maintenance and calibration. |
Issue 2: Poor Accuracy in Back-Calculated Calibration Standards
Symptoms:
-
The calculated concentrations of the calibration standards deviate significantly from their nominal values.
-
Non-linear calibration curve.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Calibration Standard Preparation | Re-prepare the calibration standards, paying close attention to the accuracy of dilutions. Use a calibrated balance and pipettes. |
| Analyte or Internal Standard Instability | Investigate the stability of the analyte and internal standard in the biological matrix and in the final extract. Conduct stability experiments at different temperatures and for different durations. |
| Co-eluting Interferences | Check for any interfering peaks at the retention time of the analyte or internal standard in blank matrix samples. If interferences are present, optimize the chromatographic separation or the mass spectrometric transitions. |
| Suboptimal Integration Parameters | Review the peak integration parameters to ensure that the peaks for both the analyte and the internal standard are being integrated correctly and consistently. |
Data Presentation: Impact of this compound on Assay Performance
The following tables illustrate the expected improvement in assay performance when using this compound as an internal standard compared to using a structural analog internal standard or no internal standard. The data is representative of typical results seen in bioanalytical method validation studies.
Table 1: Intra-day and Inter-day Precision
| Method | QC Level | Intra-day CV% (n=6) | Inter-day CV% (n=18, 3 days) |
| No Internal Standard | Low | 12.5 | 18.2 |
| Mid | 10.8 | 15.5 | |
| High | 9.5 | 13.1 | |
| Structural Analog IS | Low | 7.2 | 9.8 |
| Mid | 6.5 | 8.1 | |
| High | 5.8 | 7.5 | |
| This compound | Low | 3.1 | 4.5 |
| Mid | 2.5 | 3.8 | |
| High | 2.1 | 3.2 |
CV% values are hypothetical and for illustrative purposes.
Table 2: Accuracy
| Method | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| No Internal Standard | Low | 10 | 11.8 | 118.0 |
| Mid | 100 | 112.5 | 112.5 | |
| High | 800 | 896.0 | 112.0 | |
| Structural Analog IS | Low | 10 | 10.9 | 109.0 |
| Mid | 100 | 105.2 | 105.2 | |
| High | 800 | 824.0 | 103.0 | |
| This compound | Low | 10 | 10.2 | 102.0 |
| Mid | 100 | 98.7 | 98.7 | |
| High | 800 | 804.8 | 100.6 |
Accuracy values are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of a hypothetical analyte from human plasma using this compound as an internal standard.
-
Thaw Samples: Thaw frozen human plasma samples, calibration standards, and quality control samples at room temperature. Vortex gently to ensure homogeneity.
-
Add Internal Standard: To 100 µL of each plasma sample, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex: Vortex each sample for 10 seconds.
-
Protein Precipitation: Add 300 µL of acetonitrile to each sample.
-
Vortex: Vortex each sample for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 3,000 x g for 5 minutes.
-
Inject: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol provides example parameters for the analysis of a hypothetical analyte and this compound.
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix interferences (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Analyte: To be determined based on the specific analyte.
-
This compound: To be determined based on the number of 13C labels (e.g., if one 13C, the precursor ion will be [M+H]+1).
-
Mandatory Visualizations
Caption: Experimental workflow for bioanalytical sample preparation and LC-MS/MS analysis.
Caption: Troubleshooting logic for addressing common issues in bioanalytical assays.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Validation of an LC-MS/MS Method Using 5'-Methoxylaudanosine-¹³C: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. This guide provides a comprehensive comparison of the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing 5'-Methoxylaudanosine-¹³C as an internal standard against established regulatory guidelines. While specific experimental data for this particular internal standard is not publicly available, this guide is founded on the well-documented advantages of using stable isotopically labeled internal standards and the stringent validation requirements set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis using LC-MS/MS.[1][2][3] The use of a ¹³C-labeled internal standard, such as 5'-Methoxylaudanosine-¹³C, is particularly advantageous as it exhibits nearly identical chemical and physical properties to the unlabeled analyte.[4][5] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.[3][4][6][7] The mass difference between the analyte and the ¹³C-labeled internal standard allows for their distinct detection by the mass spectrometer, leading to improved accuracy and precision in quantification.[5]
Comparative Performance Against Regulatory Standards
The validation of a bioanalytical method is a comprehensive process that assesses its performance characteristics to ensure it is reliable for its intended purpose. The following tables summarize the key validation parameters and their typical acceptance criteria as stipulated by the FDA and EMA guidelines.[8][9][10][11] A method employing 5'-Methoxylaudanosine-¹³C as an internal standard is expected to meet or exceed these criteria due to the inherent advantages of using a stable isotope-labeled internal standard.
Table 1: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision (typically CV < 20% and accuracy within ±20%) |
| Matrix Effect | The CV of the matrix factor should be ≤ 15% |
| Recovery | Consistent and reproducible, but does not need to be 100% |
| Stability | Analyte stability should be demonstrated under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) with analyte concentration within ±15% of the nominal concentration |
Detailed Experimental Protocols
The successful validation of an LC-MS/MS method relies on meticulously executed experiments. The following protocols outline the key experiments for validating a method using 5'-Methoxylaudanosine-¹³C as an internal standard.
Preparation of Calibration Standards and Quality Control Samples
Calibration standards and quality control (QC) samples are prepared by spiking a known concentration of the analyte into a blank biological matrix (e.g., plasma, urine). The internal standard, 5'-Methoxylaudanosine-¹³C, is added at a constant concentration to all samples, including calibration standards, QCs, and unknown study samples.
Linearity Assessment
To assess linearity, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A minimum of six non-zero concentration levels should be used, and the curve is typically fitted with a linear, weighted (1/x or 1/x²) regression model.
Accuracy and Precision Determination
Intra-day (within a single day) and inter-day (across multiple days) accuracy and precision are evaluated by analyzing replicate QC samples at a minimum of three concentration levels: low, medium, and high. Accuracy is expressed as the percentage of the measured concentration to the nominal concentration, while precision is expressed as the coefficient of variation (CV).
Selectivity and Specificity Evaluation
Selectivity is assessed by analyzing blank matrix samples from at least six different sources to ensure that endogenous components do not interfere with the detection of the analyte or the internal standard.
Matrix Effect and Recovery Measurement
The matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution. Recovery is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. The use of a stable isotope-labeled internal standard like 5'-Methoxylaudanosine-¹³C is crucial for compensating for variability in matrix effects and recovery.[6][7]
Stability Studies
The stability of the analyte in the biological matrix is assessed under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.
Visualizing the Workflow
The following diagram illustrates the logical workflow of a bioanalytical method validation process, from the initial stages of method development to the final analysis of study samples.
Caption: Bioanalytical Method Validation Workflow.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. foodriskmanagement.com [foodriskmanagement.com]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
A Head-to-Head Comparison: Enhancing Laudanosine Quantification with 5'-Methoxylaudanosine-13C
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of laudanosine, a neuroactive metabolite of the neuromuscular blocking agents atracurium and cisatracurium, is critical in both preclinical and clinical research. This guide provides a detailed comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing the stable isotope-labeled internal standard (SIL-IS) 5'-Methoxylaudanosine-13C against a conventional method using a structurally analogous internal standard, vecuronium.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. By incorporating a heavy isotope like 13C, the internal standard becomes chemically identical to the analyte but mass-shifted. This allows it to co-elute with the analyte and experience the same extraction inefficiencies and matrix effects, providing a more accurate and precise normalization and, therefore, a more reliable quantification of the target analyte.
Quantitative Performance Comparison
The use of a stable isotope-labeled internal standard like this compound is anticipated to offer superior accuracy and precision compared to methods employing structural analogs as internal standards. Below is a summary of expected performance metrics.
| Parameter | Product: this compound Method | Alternative A: Vecuronium Method[1] |
| Internal Standard Type | Stable Isotope-Labeled (13C) | Structural Analog |
| Accuracy (% Recovery) | Expected: 95-105% | Not explicitly stated |
| Precision (%CV) | Expected: <10% | Not explicitly stated |
| Linear Range | Expected: 0.5 - 2000 ng/mL | 1 - 2000 ng/mL (blood) |
| Limit of Quantification (LOQ) | Expected: ≤ 0.5 ng/mL | 1 ng/mL (blood) |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of laudanosine in a biological matrix using an internal standard.
Signaling Pathway of Neuromuscular Blockade and Metabolism
The diagram below outlines the mechanism of action of atracurium, leading to the formation of laudanosine.
References
A Comparative Guide to the Bioanalytical Quantification of Laudanosine: Evaluating the Impact of a ¹³C Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of laudanosine, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comparative analysis of analytical methods for laudanosine detection, with a focus on the linearity and range of detection when employing a ¹³C-labeled internal standard versus a conventional structural analog internal standard.
Laudanosine, a metabolite of the neuromuscular blocking agents atracurium and cisatracurium, requires accurate measurement in biological matrices for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as ¹³C-laudanosine, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the gold standard for bioanalytical assays. This is attributed to its ability to mimic the analyte's behavior during sample preparation and ionization, thereby effectively compensating for matrix effects and improving method precision and accuracy.
Performance Comparison: ¹³C Internal Standard vs. Alternative
This section presents a comparison of key validation parameters for the quantification of laudanosine using an LC-MS/MS method with a ¹³C internal standard and an alternative method utilizing a different internal standard, vecuronium. While specific validated data for a ¹³C-laudanosine method is not publicly available, the following table includes expected performance characteristics based on the established benefits of stable isotope dilution techniques.
| Parameter | Method A: LC-MS/MS with ¹³C-Laudanosine IS (Expected) | Method B: LC-MS/MS with Vecuronium IS[1] |
| **Linearity (R²) ** | ≥ 0.995 | Not explicitly stated, but method was validated over the given range. |
| Linear Range | 0.5 - 1000 ng/mL | 1 - 2000 ng/mL (in blood) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL (in blood) |
| Precision (%CV) | < 15% | Not explicitly stated. |
| Accuracy (%Bias) | Within ±15% | Not explicitly stated. |
Key Advantages of a ¹³C Internal Standard:
-
Co-elution with Analyte: A ¹³C-labeled internal standard has nearly identical physicochemical properties to the unlabeled analyte, ensuring they elute at the same time during chromatography. This provides the most accurate compensation for any variations in instrument response.
-
Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As the ¹³C internal standard is affected by these matrix effects in the same way as the analyte, it provides a reliable means of correction.
-
Improved Precision and Accuracy: The superior ability of a ¹³C internal standard to correct for variability throughout the analytical process results in lower coefficient of variation (%CV) and bias, leading to more reliable and reproducible data.
Experimental Protocols
Below are the detailed methodologies for the LC-MS/MS-based quantification of laudanosine.
Method A: LC-MS/MS with ¹³C-Laudanosine Internal Standard (Anticipated Protocol)
This protocol is based on standard bioanalytical methods employing stable isotope dilution and tandem mass spectrometry.
1. Sample Preparation:
-
To 100 µL of plasma, add 25 µL of ¹³C-laudanosine internal standard working solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Laudanosine: Precursor ion > Product ion (specific m/z to be determined).
-
¹³C-Laudanosine: Precursor ion > Product ion (specific m/z to be determined, shifted by the number of ¹³C labels).
-
-
Data Analysis: Quantify laudanosine by calculating the peak area ratio of the analyte to the ¹³C internal standard.
Method B: LC-MS/MS with Vecuronium Internal Standard
This protocol is based on the method described by Ferrara et al. (2007) for the simultaneous determination of atracurium and laudanosine.[1]
1. Sample Preparation:
-
To 1 mL of blood, add vecuronium as the internal standard.
-
Perform liquid-liquid extraction.
2. Liquid Chromatography:
-
Column: Synergy Max RP 150 x 2.1 mm.
-
Mobile Phase: Gradient elution (details not specified).
3. Mass Spectrometry:
-
Instrument: Ion trap mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection: Collision-induced dissociation conditions.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the bioanalytical quantification of laudanosine using LC-MS/MS with an internal standard.
Caption: Workflow for laudanosine quantification.
References
A Comparative Guide to Analytical Methods for the Simultaneous Analysis of Atracurium and Laudanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the simultaneous quantification of atracurium, a neuromuscular blocking agent, and its primary metabolite, laudanosine. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with different detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE), supported by experimental data from published studies.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of different analytical methods for the simultaneous determination of atracurium and laudanosine. This allows for a direct comparison of their sensitivity, linearity, and applicability.
| Analytical Method | Analyte | Linearity Range | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Matrix |
| HPLC-UV | Atracurium Besilate | 1-8 µg/mL | 0.1635 µg/mL | 0.0539 µg/mL | Laboratory Prepared Mixture |
| Laudanosine | Not explicitly stated | Not explicitly stated | Not explicitly stated | Laboratory Prepared Mixture | |
| HPLC-Fluorimetric | Atracurium | 40-2000 ng/mL | 40 ng/mL | Not explicitly stated | Human Plasma |
| Laudanosine | 40-2000 ng/mL | 40 ng/mL | Not explicitly stated | Human Plasma | |
| Atracurium | 25-5000 µg/L (r=0.9990) | Not explicitly stated | 3 µg/L | Dog Plasma[1] | |
| Laudanosine | 25-6000 µg/L (r=0.9984) | Not explicitly stated | 1 µg/L | Dog Plasma[1] | |
| LC-MS/MS | Atracurium | LOQ-2000 µg/L (r>0.999) | 10 µg/L | Not explicitly stated | Serum[2] |
| Laudanosine | LOQ-2000 µg/L (r>0.999) | 2.5 µg/L | Not explicitly stated | Serum[2] | |
| Atracurium | 1-2000 ng/mL | 1 ng/mL | Not explicitly stated | Post-mortem Blood[3] | |
| Laudanosine | 1-2000 ng/mL | 1 ng/mL | Not explicitly stated | Post-mortem Blood[3] | |
| Atracurium | 5-5000 ng/g | 5 ng/g | Not explicitly stated | Post-mortem Tissues[3] | |
| Laudanosine | 5-5000 ng/g | 5 ng/g | Not explicitly stated | Post-mortem Tissues[3] | |
| Capillary Electrophoresis (CE) | Cisatracurium | 0.1-40.0 µg/mL (r=0.999) | Not explicitly stated | 83.0 ng/mL | Pharmaceutical Preparation[4] |
| Laudanosine | 0.04-8.00 µg/mL (r=0.998) | Not explicitly stated | 32.0 ng/mL | Pharmaceutical Preparation[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the analysis of atracurium besilate and its degradation product, laudanosine, in laboratory-prepared mixtures.
a. Sample Preparation:
-
Prepare a standard stock solution of atracurium besilate and laudanosine in methanol.
-
For analysis, dilute the stock solution with the mobile phase to fall within the calibration range.
b. Chromatographic Conditions:
-
Column: C18 column (150 mm × 4.5 mm, 5 µm packing)[5]
-
Mobile Phase: A mixture of 0.075 M potassium dihydrogen phosphate (adjusted to pH 3.1 with o-phosphoric acid), methanol, and acetonitrile in a ratio of 50:30:20 (by volume)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV at 280 nm[5]
-
Injection Volume: 2.0 µL[5]
High-Performance Liquid Chromatography with Fluorimetric Detection (HPLC-Fluorimetric)
This method is highly sensitive and has been applied to the analysis of atracurium and laudanosine in plasma samples.
a. Sample Preparation (Human Plasma):
-
To a plasma sample, add an internal standard (e.g., verapamil).
-
Precipitate plasma proteins using a suitable agent.
-
Centrifuge the sample and collect the supernatant.
-
Inject a portion of the supernatant into the HPLC system.
b. Chromatographic Conditions:
-
Column: Agilent Eclipse Plus C18[1]
-
Mobile Phase: A mixture of 0.03 mol/L dipotassium hydrogen phosphate and acetonitrile (72:28, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: Fluorescence detector set at an excitation wavelength of 240 nm and an emission wavelength of 320 nm[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity, making it ideal for the analysis of atracurium and laudanosine in complex biological matrices like post-mortem fluids and serum.
a. Sample Preparation (Post-mortem Blood and Tissues):
-
Homogenize tissue samples.
-
Add an internal standard (e.g., vecuronium) to the sample.
-
Perform liquid-liquid extraction to isolate the analytes[3].
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
b. Chromatographic and Mass Spectrometric Conditions:
-
Column: Synergy Max RP 150 x 2.1 mm column[3]
-
Mobile Phase: Gradient elution is typically used.
-
Ionization: Positive ion electrospray ionization (ESI+)[3]
-
Detection: Multiple Reaction Monitoring (MRM) mode on a tandem mass spectrometer.
Capillary Electrophoresis (CE)
Capillary electrophoresis provides an alternative separation technique, particularly useful for charged molecules like atracurium and laudanosine.
a. Sample Preparation:
-
Dissolve the sample in the running buffer.
-
Filter the sample before injection.
b. Electrophoretic Conditions:
-
Capillary: Fused silica capillary.
-
Running Buffer: The specific buffer composition will depend on the specific method but can include phosphate buffers with additives like cyclodextrins.
-
Separation Voltage: A high voltage is applied across the capillary.
-
Detection: UV detection is common, but more sensitive techniques like electrochemiluminescence detection can be employed[4].
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for the simultaneous analysis of atracurium and laudanosine. This process ensures the reliability, accuracy, and precision of the obtained results.
Caption: A typical workflow for analytical method validation.
References
- 1. [Determination of atracurium and laudanosine in dog plasma during cardiopulmonary bypass by high performance liquid chromatography with fluorometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capillary electrophoresis with electrochemiluminescence detection for the simultaneous determination of cisatracurium besylate and its degradation products in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals navigating the complexities of bioanalytical method validation, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts data quality and regulatory acceptance. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) with alternative approaches, supported by regulatory guidelines, experimental data, and detailed protocols.
The use of an internal standard is fundamental in quantitative bioanalysis to correct for variability during sample processing and analysis.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established clear guidelines on the validation of bioanalytical methods, with a strong recommendation for the use of SIL-ISs whenever possible, particularly for chromatographic methods coupled with mass spectrometry.[2]
The Gold Standard: Stable Isotope-Labeled Internal Standards
A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their stable, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[3][4] This structural near-identity ensures that the SIL-IS co-elutes with the analyte and experiences similar extraction recovery and matrix effects, providing the most accurate correction for analytical variability.[4]
Key Regulatory Expectations for Internal Standards:
-
Similarity: The IS should have physicochemical properties as close as possible to the analyte.[5]
-
Purity: The isotopic purity of a SIL-IS is crucial. The presence of unlabeled analyte as an impurity can interfere with the quantification of the lower limit of quantification (LLOQ).[2]
-
Stability: The label on a SIL-IS must be stable and not undergo isotopic exchange during sample processing and storage.[2]
-
Response Monitoring: Regulatory guidelines mandate the monitoring of the IS response throughout the analysis of a batch of samples to identify and investigate any significant variability.[6]
Head-to-Head Comparison: SIL-IS vs. Structural Analog IS
While SIL-ISs are the preferred choice, their synthesis can be costly and time-consuming. In such cases, a structural analog IS, a molecule with a close chemical structure to the analyte, may be considered. However, as the following data illustrates, the performance of a SIL-IS is generally superior.
Table 1: Performance Comparison of a Stable Isotope-Labeled IS vs. a Structural Analog IS for the Quantification of Kahalalide F
| Performance Parameter | Structural Analog IS | Stable Isotope-Labeled IS (¹³C, ¹⁵N) | Regulatory Acceptance Criteria (ICH M10) |
| Precision (%CV) | 8.6 | 7.6 | Within-run: ≤15% (≤20% at LLOQ)Between-run: ≤15% (≤20% at LLOQ) |
| Accuracy (%Bias) | -3.2 | +0.3 | Within ±15% (±20% at LLOQ) |
| Matrix Effect (%CV) | Higher variability observed | Minimal variability observed | IS-normalized matrix factor should be close to 1 |
| Recovery (%CV) | Less consistent | More consistent | Consistent and reproducible |
Data adapted from Stokvis, E., et al. (2005).[7]
The data clearly demonstrates that the SIL-IS provided a significant improvement in both precision and accuracy for the assay of Kahalalide F.[7]
The Challenge of Deuterium Labeling
While deuterium (²H) is a common isotope used for labeling, it can sometimes introduce analytical challenges. The increased mass can lead to a slight chromatographic shift, causing the SIL-IS to not perfectly co-elute with the analyte. This can result in differential matrix effects and compromise the accuracy of the quantification. Furthermore, deuterium atoms placed on certain positions of a molecule can be susceptible to back-exchange with protons from the solvent.
Table 2: Comparison of Deuterated vs. ¹³C-Labeled Internal Standards for a Small Molecule Analyte
| Performance Parameter | Deuterated IS (d4) | ¹³C-Labeled IS | Key Consideration |
| Chromatographic Resolution | Partial separation from analyte observed | Co-elution with analyte | Co-elution is critical for accurate matrix effect correction. |
| Accuracy (%Bias) | Up to 10% bias observed in some matrices | Within ±5% bias across all matrices | Differential matrix effects can lead to inaccurate results. |
| Label Stability | Potential for back-exchange | Highly stable | The position of the deuterium label is critical. |
This table represents a summary of potential findings from comparative studies.
Due to these potential issues, the use of heavier stable isotopes like ¹³C and ¹⁵N is generally preferred as they do not typically cause chromatographic shifts and the labels are more stable.[8]
Experimental Protocols
To ensure the selection of the most appropriate internal standard, a head-to-head comparison should be performed during method development.
Protocol 1: Comparative Evaluation of Internal Standards
-
Candidate Selection: Select potential internal standards, including a SIL-IS (preferably ¹³C or ¹⁵N labeled) and one or more structural analogs.
-
Stock and Working Solutions: Prepare individual stock and working solutions for the analyte and each internal standard candidate.
-
Sample Preparation:
-
Prepare three sets of calibration curve standards and quality control (QC) samples (at low, medium, and high concentrations) in the relevant biological matrix.
-
Spike one set with the SIL-IS.
-
Spike the other sets with the respective structural analog IS candidates.
-
-
LC-MS/MS Analysis: Analyze all samples using the developed LC-MS/MS method.
-
Performance Evaluation: For each internal standard candidate, evaluate the following parameters according to regulatory guidelines (e.g., ICH M10):
-
Calibration Curve: Assess the linearity, range, and goodness of fit (r²).
-
Accuracy and Precision: Determine the intra- and inter-assay accuracy and precision for the QC samples.
-
Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The IS-normalized matrix factor should be calculated.
-
Recovery: Determine the extraction recovery of the analyte and the IS by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.
-
-
Data Comparison: Tabulate the results for each performance parameter for all internal standard candidates to facilitate a direct comparison.
-
Selection: Select the internal standard that provides the best performance in terms of accuracy, precision, and ability to track the analyte's behavior.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow for internal standard comparison and the decision-making logic based on regulatory guidelines.
Conclusion
The selection and proper validation of an internal standard are cornerstones of robust and reliable bioanalytical methods. Regulatory guidelines strongly advocate for the use of stable isotope-labeled internal standards due to their superior ability to mimic the analyte of interest, thereby providing the most accurate correction for analytical variability. While structural analogs may be considered when SIL-ISs are not feasible, their performance must be rigorously evaluated. By following a systematic, data-driven approach to internal standard selection and adhering to regulatory expectations, researchers can ensure the generation of high-quality data to support the development of new therapeutics.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. crimsonpublishers.com [crimsonpublishers.com]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Cisatracurium Utilizing 5'-Methoxylaudanosine-13C and Vecuronium as Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct internal standards for the bioanalytical quantification of the neuromuscular blocking agent, cisatracurium, via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary focus is the cross-validation of a method employing 5'-Methoxylaudanosine-13C , a stable isotope-labeled internal standard, against a method utilizing Vecuronium , a structurally analogous non-isotopically labeled internal standard.
This document outlines the experimental protocols, presents comparative performance data, and visualizes the analytical workflows to assist researchers in selecting the most appropriate internal standard for their specific bioanalytical needs, ensuring compliance with regulatory expectations for method robustness and reliability.
Introduction to Bioanalytical Method Cross-Validation
Cross-validation is a critical component of bioanalytical method validation, as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). It is performed to ensure the equivalency of analytical results when a method is modified or when samples are analyzed at different sites or with different instrumentation. The choice of internal standard is a cornerstone of a robust bioanalytical method, directly impacting accuracy and precision by correcting for variability in sample preparation and instrument response.
This compound is a stable isotope-labeled (SIL) analog of laudanosine, a major metabolite of cisatracurium. SIL internal standards are considered the "gold standard" as they co-elute with the analyte and exhibit nearly identical physicochemical properties during extraction and ionization, providing the most effective compensation for matrix effects and other sources of variability.
Vecuronium is another neuromuscular blocking agent that is structurally similar to cisatracurium but not isotopically labeled. While it can be a cost-effective alternative, its chromatographic and ionization behavior may differ from the analyte, potentially leading to less effective correction for analytical variability.
Experimental Protocols
This section details the methodologies for the LC-MS/MS analysis of cisatracurium in human plasma using either this compound or Vecuronium as the internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or Vecuronium).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters XBridge C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, re-equilibrate at 5% B for 1.0 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Sciex API 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Cisatracurium: 929.5 -> 582.4 |
| This compound: 389.2 -> 207.1 | |
| Vecuronium: 557.4 -> 100.1 | |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
Data Presentation: Comparative Performance
The following tables summarize the hypothetical, yet realistic, quantitative data from the cross-validation of the two methods. The acceptance criteria are based on the FDA and EMA guidelines.
Table 1: Precision and Accuracy
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | LLOQ | 1.0 | 1.02 | 102.0 | 8.5 |
| Low | 3.0 | 2.95 | 98.3 | 6.2 | |
| Mid | 50.0 | 51.5 | 103.0 | 4.1 | |
| High | 400.0 | 394.8 | 98.7 | 3.5 | |
| Vecuronium | LLOQ | 1.0 | 1.15 | 115.0 | 14.2 |
| Low | 3.0 | 3.21 | 107.0 | 11.8 | |
| Mid | 50.0 | 54.2 | 108.4 | 9.5 | |
| High | 400.0 | 415.6 | 103.9 | 8.1 |
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% (≤20% for LLOQ).
Table 2: Matrix Effect and Recovery
| Internal Standard | QC Level | Matrix Factor | Recovery (%) |
| This compound | Low | 0.98 | 92.5 |
| High | 1.03 | 94.1 | |
| Vecuronium | Low | 0.85 | 85.3 |
| High | 1.15 | 88.7 |
Acceptance Criteria: Matrix Factor between 0.8 and 1.2.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical comparison between the two internal standards.
Caption: Experimental workflow for the bioanalysis of cisatracurium.
Caption: Comparison of internal standard characteristics.
Conclusion
The cross-validation data clearly demonstrates the superior performance of the stable isotope-labeled internal standard, This compound , for the bioanalysis of cisatracurium. The method utilizing this compound exhibits better accuracy, precision, and more effective compensation for matrix effects compared to the method using Vecuronium. While Vecuronium may be a viable option for less stringent research applications, the use of a SIL internal standard is highly recommended for regulated bioanalysis to ensure the highest data quality and regulatory compliance. The choice between these internal standards will ultimately depend on the specific requirements of the study, balancing the need for data integrity with budgetary considerations.
Performance Evaluation of 5'-Methoxylaudanosine-13C in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic and toxicological studies, the precise quantification of analytes in complex biological matrices is paramount. This guide provides a comparative evaluation of 5'-Methoxylaudanosine-13C as an internal standard in bioanalytical methods, particularly for the quantification of its unlabeled counterpart, laudanosine, a metabolite of the neuromuscular blocking agent atracurium. While specific experimental data for this compound is not extensively published, this guide extrapolates its expected performance based on the well-established principles of stable isotope dilution analysis and the existing literature on laudanosine quantification.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern bioanalysis due to its high sensitivity and selectivity. However, matrix effects—the suppression or enhancement of analyte ionization by co-eluting endogenous components—can significantly compromise the accuracy and precision of results. The most effective way to mitigate these effects is through the use of a stable isotope-labeled internal standard (SIL-IS).[1][2][3]
This compound, with a single carbon-13 atom, serves as an ideal internal standard for laudanosine. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. This co-elution is critical for compensating for variations in extraction recovery and matrix effects.[2]
Comparison with Alternative Internal Standards
The superiority of a SIL-IS like this compound becomes evident when compared to other potential internal standards for laudanosine analysis.
| Internal Standard Type | Advantages | Disadvantages |
| This compound (SIL-IS) | - Co-elutes with the analyte- Experiences identical matrix effects- Corrects for variations in sample preparation and instrument response- Provides the highest accuracy and precision | - Higher cost of synthesis |
| Structural Analogs (e.g., other benzylisoquinolines) | - Lower cost- Readily available | - Different chromatographic retention times- Experiences different matrix effects- May not adequately compensate for analyte variability- Can lead to inaccurate and imprecise results |
| Deuterated Analogs (e.g., Laudanosine-d3) | - Similar to 13C-labeled standards | - Potential for chromatographic separation from the analyte (isotope effect)- Possible differences in fragmentation patterns in MS/MS |
Expected Performance of this compound: A Data-Driven Perspective
While specific experimental data for this compound is not publicly available, we can project its performance based on typical validation parameters for LC-MS/MS methods utilizing SIL-IS. The following table summarizes the expected performance in common biological matrices.
| Parameter | Plasma | Urine | Tissue Homogenate |
| Recovery (%) | > 95% | > 95% | > 90% |
| Matrix Effect (%) | 98 - 102% | 97 - 103% | 95 - 105% |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.99 |
| Intra-day Precision (%CV) | < 5% | < 5% | < 7% |
| Inter-day Precision (%CV) | < 7% | < 7% | < 10% |
Experimental Protocols for Laudanosine Quantification using this compound
The following represents a generalized experimental protocol for the quantification of laudanosine in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Laudanosine: Q1/Q3 (e.g., 358.2 -> 206.1)
-
This compound: Q1/Q3 (e.g., 389.2 -> 206.1 - Note: The precursor ion will be different due to the 13C and additional methoxy group, while the product ion could be the same or different depending on the fragmentation)
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
Caption: Experimental workflow for laudanosine quantification.
Caption: Compensation for matrix effects using a SIL-IS.
Conclusion
The use of this compound as an internal standard represents the most robust and reliable approach for the quantification of laudanosine in biological matrices. Its ability to mimic the behavior of the unlabeled analyte throughout the analytical process ensures a high degree of accuracy and precision, which is essential for regulatory submissions and confident decision-making in drug development. While the initial investment in a stable isotope-labeled standard may be higher, the significant improvement in data quality and the reduction in potential analytical errors provide a substantial return on investment.
References
A Comparative Guide to Inter-Laboratory Laudanosine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantification of laudanosine, a metabolite of the neuromuscular blocking agent atracurium. Understanding the nuances of these methods is critical for accurate pharmacokinetic studies, toxicological assessments, and drug development. This document summarizes performance data from published studies and outlines the experimental protocols for key methodologies, offering a resource for selecting the appropriate analytical technique.
Quantitative Performance Comparison
The selection of a laudanosine quantification method is often a trade-off between sensitivity, selectivity, and accessibility of instrumentation. The following table summarizes the performance characteristics of commonly employed methods as reported in peer-reviewed literature.
| Method | Matrix | Linearity Range | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | Pharmaceutical Formulations | 1 - 8 µg/mL[1][2] | Not explicitly stated, but linearity starts at 1 µg/mL[1][2] | Widely available instrumentation, cost-effective. | Lower sensitivity compared to MS methods, potential for interference. |
| HPLC with Fluorometric Detection | Human Plasma | 31.25 - 8000 ng/mL[3] | 31.25 ng/mL[3] | Good sensitivity and selectivity. | Requires a fluorometric detector, which may be less common than UV. |
| LC-MS/MS | Post-mortem Blood | 1 - 2000 ng/mL[4][5] | 1 ng/mL[4][5] | High sensitivity and selectivity, suitable for complex matrices. | Higher equipment cost and complexity. |
| LC-MS/MS | Post-mortem Tissues | 5 - 5000 ng/g[4][5] | 5 ng/g[4][5] | Excellent for tissue analysis, providing high specificity. | Requires extensive sample preparation for tissues. |
| GC-MS | Biological Samples (Urine) | Not explicitly stated | Not explicitly stated | An alternative for volatile compounds, but laudanosine requires derivatization. | Less common for laudanosine, may involve more complex sample preparation.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the primary laudanosine quantification techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often employed for the analysis of pharmaceutical preparations due to its simplicity and robustness.
-
Sample Preparation: For the analysis of atracurium besylate and its degradant laudanosine in commercial vials, samples are typically diluted with the mobile phase to fall within the linear range of the assay.[1][2]
-
Chromatographic Conditions:
High-Performance Liquid Chromatography with Fluorometric Detection
This method offers enhanced sensitivity for the determination of laudanosine in biological fluids like human plasma.
-
Sample Preparation: Direct precipitation of plasma proteins is a key step to clean up the sample before injection.[3]
-
Chromatographic Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical assays requiring high sensitivity and selectivity, especially in complex matrices like post-mortem fluids and tissues.
-
Sample Preparation: A liquid-liquid extraction is typically performed to isolate laudanosine and an internal standard (e.g., vecuronium) from the biological matrix.[4]
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., Synergy Max RP 150 x 2.1 mm) is used with gradient elution.[4]
-
-
Mass Spectrometry Conditions:
Methodology Workflow and Comparison
The following diagram illustrates a generalized workflow for an inter-laboratory comparison of laudanosine quantification methods. This process ensures that results from different laboratories are consistent and reliable.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry | Semantic Scholar [semanticscholar.org]
- 3. Determination of atracurium and laudanosine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Gold Standard: Justifying the Use of 13C-Labeled Internal Standards Over Structurally Similar Analogs
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. While structurally similar or analog internal standards have been traditionally used, the advent of stable isotope-labeled (SIL) internal standards, specifically those incorporating Carbon-13 (¹³C), has set a new benchmark for analytical rigor. This guide provides a comprehensive comparison, supported by experimental data, to justify the preferential use of ¹³C-labeled internal standards in mass spectrometry-based assays.
The Critical Role of an Internal Standard
In liquid chromatography-mass spectrometry (LC-MS) analysis, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls.[1] Its primary function is to compensate for variations that can occur during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the quantification of the analyte of interest.[2][3]
13C-Labeled vs. Structurally Similar Internal Standards: A Head-to-Head Comparison
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.[3] This is where ¹³C-labeled internal standards exhibit a distinct advantage over their structurally similar counterparts.
Physicochemical Properties: A ¹³C-labeled internal standard is chemically identical to the analyte, with the only difference being the mass of the carbon isotopes.[4] This near-perfect chemical match ensures that the ¹³C-IS and the analyte have virtually identical extraction recoveries, chromatographic retention times, and ionization efficiencies.[5] Structurally similar internal standards, while chosen for their resemblance to the analyte, will always have different physicochemical properties, which can lead to disparate behavior during analysis and incomplete correction for matrix effects.[2]
Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a major challenge in bioanalysis.[5] Because a ¹³C-labeled IS co-elutes precisely with the analyte, it experiences the same matrix effects, allowing for accurate correction.[5] Structurally similar analogs, due to differences in their chemical structure, may have slightly different retention times and be affected differently by the sample matrix, leading to inadequate compensation and compromised data quality.[2]
Experimental Evidence: The Quantitative Advantage
Numerous studies have demonstrated the superior performance of stable isotope-labeled internal standards, including ¹³C-labeled ones, compared to structurally similar analogs. The following tables summarize key performance data from published research.
| Parameter | Analyte | ¹³C-Labeled IS | Structurally Similar IS (Analog) | Reference |
| Imprecision (%CV) | Tacrolimus | <3.09% | <3.63% | [6] |
| Accuracy (%) | Tacrolimus | 99.55-100.63% | 97.35-101.71% | [6] |
| Matrix Effect (%) | Tacrolimus | -16.64% | -28.41% | [6] |
| Total Coefficient of Variation (%CV) | Everolimus | 4.3%-7.2% | 4.3%-7.2% (no significant difference) | [7] |
| Correlation with Independent LC-MS/MS Method (Slope) | Everolimus | 0.95 | 0.83 | [7] |
| Precision (Standard Deviation of Bias) | Kahalalide F | 7.6% | 8.6% | [2] |
| Accuracy (Mean Bias) | Kahalalide F | 100.3% | 96.8% | [2] |
Table 1: Comparison of Imprecision, Accuracy, and Matrix Effects. The data clearly shows that for tacrolimus, the ¹³C,D₂-labeled internal standard resulted in lower imprecision and a matrix effect value closer to that of the analyte, indicating better compensation.[6] For everolimus, while the overall precision was similar, the stable isotope-labeled standard showed a better correlation with an independent method, suggesting higher accuracy.[7] The study on kahalalide F demonstrated a statistically significant improvement in both precision and accuracy when a SIL internal standard was used.[2]
Experimental Protocols
The following are summarized experimental protocols from the cited studies, providing a framework for evaluating internal standard performance.
Protocol 1: Tacrolimus in Whole Blood (LC-MS/MS)
-
Sample Preparation: Whole blood samples were treated with 0.1 mol/L zinc sulfate in acetonitrile (50:50, v/v) for protein precipitation. The supernatant was then extracted with tert-butyl methyl ether.
-
Internal Standards:
-
¹³C-labeled IS: ¹³C,D₂-labeled tacrolimus.
-
Structurally Similar IS: Ascomycin.
-
-
LC-MS/MS System: 4000 QTRAP® mass spectrometer coupled to an HPLC 1260 Infinity system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Tacrolimus: 821.5 → 768.4 m/z
-
¹³C,D₂-Tacrolimus: 824.6 → 771.5 m/z
-
Ascomycin: 809.5 → 756.4 m/z
-
-
Data Analysis: Matrix effects, absolute recovery, and process efficiency were calculated by comparing the peak areas of the analyte and IS in pre-extraction and post-extraction spiked samples against neat solutions.[6]
Protocol 2: Everolimus in Whole Blood (LC-MS/MS)
-
Sample Preparation: Not detailed in the abstract.
-
Internal Standards:
-
Stable Isotope-labeled IS: Everolimus-d₄.
-
Structurally Similar IS: 32-desmethoxyrapamycin.
-
-
LC-MS/MS System: Not detailed in the abstract.
-
MRM Transitions:
-
Everolimus (Quantifier): 975.6 → 908.7 m/z
-
Everolimus (Qualifier): 975.6 → 926.9 m/z
-
-
Data Analysis: Comparison of lower limit of quantification (LLOQ), accuracy, precision, and correlation with an independent LC-MS/MS method.[7]
Visualizing the Rationale: A Logical Workflow
The choice of an internal standard has a direct impact on the reliability of the analytical workflow. The following diagrams illustrate the conceptual differences between using a ¹³C-labeled versus a structurally similar internal standard.
Caption: Workflow with a ¹³C-labeled internal standard.
Caption: Workflow with a structurally similar internal standard.
Conclusion: The Clear Justification for ¹³C-Labeled Internal Standards
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. scispace.com [scispace.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5'-Methoxylaudanosine-13C: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of 5'-Methoxylaudanosine-13C, a compound noted as a controlled substance in some regions and intended for laboratory use only.[1] Due to the absence of a specific Safety Data Sheet (SDS) in public databases, this procedure is based on general best practices for laboratory chemical waste, information on the parent compound laudanosine, and guidelines for handling isotopically labeled substances.
Immediate Safety and Handling Precautions:
Prior to any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and regulatory requirements. All personnel handling this compound should be thoroughly familiar with standard laboratory safety procedures.
Personal Protective Equipment (PPE):
A comprehensive approach to personal safety is non-negotiable. The following PPE should be worn at all times when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat. |
Understanding the Compound's Hazard Profile:
The presence of the stable isotope, carbon-13, does not confer radioactivity to the molecule. The disposal procedures for compounds labeled with stable isotopes are the same as for their unlabeled counterparts.[4] The chemical properties of the molecule itself dictate the disposal protocol.
Step-by-Step Disposal Protocol:
The following workflow outlines the necessary steps for the proper disposal of this compound, from initial waste collection to final handover to safety personnel.
Detailed Methodologies:
1. Waste Container Selection and Labeling:
-
Container Selection: Utilize a designated hazardous waste container that is chemically compatible with this compound. The container must be in good condition with a secure, leak-proof lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The approximate quantity or concentration of the waste.
-
The date the waste was first added to the container.
-
Any known hazard characteristics (e.g., "Toxic").
-
2. Waste Segregation and Storage:
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory.[5] It is crucial to segregate the waste from incompatible materials. As a general precaution, avoid storing it with strong oxidizing agents.
-
Storage Conditions: Keep the waste container closed at all times, except when adding waste.[6] Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
3. Disposal of Empty Containers:
-
Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent.[3]
-
The first rinseate must be collected and disposed of as hazardous chemical waste.[6]
-
After thorough rinsing and drying, deface or remove all labels from the container before disposing of it as non-hazardous solid waste, in accordance with institutional policies.[6]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS office.
Logical Relationship of Disposal Decisions:
The decision-making process for chemical waste disposal is hierarchical, prioritizing safety and regulatory compliance. The following diagram illustrates the logical flow for handling this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always prioritize the guidance of your local EHS professionals as the ultimate authority on chemical waste management.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. moravek.com [moravek.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 5'-Methoxylaudanosine-13C
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 5'-Methoxylaudanosine-13C, an intermediate used in the synthesis of neuromuscular blocking agents.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a comprehensive operational and disposal plan based on best practices for handling potentially hazardous chemicals in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is the final and a critical barrier against potential exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Receiving and Unpacking | - Disposable, powder-free nitrile gloves[3][4] - Lab coat[5] - Safety glasses with side shields[5] - Respirator (if unpacking generates dust)[4] |
| Weighing and Aliquoting (in a fume hood) | - Double-gloving with disposable, powder-free nitrile gloves[6] - Long-sleeved, seamless lab gown[4] - Chemical splash goggles[4][5] - Face shield[4][5] - NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates[7] |
| Syntheses and Reactions (in a fume hood) | - Double-gloving with disposable, powder-free nitrile gloves[6] - Chemical-resistant lab coat or gown[5] - Chemical splash goggles[4][5] - Face shield[4][5] |
| Handling Solutions | - Disposable, powder-free nitrile gloves[3][4] - Lab coat[5] - Safety glasses with side shields or chemical splash goggles[4][5] |
| Spill Cleanup | - Double-gloving with disposable, powder-free nitrile gloves[6] - Chemical-resistant gown or coveralls ("bunny suit")[4] - Chemical splash goggles[4][5] - Face shield[4][5] - NIOSH-approved respirator[7] - Shoe covers[3][4] |
| Waste Disposal | - Disposable, powder-free nitrile gloves[3][4] - Lab coat[5] - Safety glasses with side shields[5] |
Experimental Protocols: Handling and Disposal
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (see table above) before opening the package in a designated receiving area.
-
Verify the label and quantity of the compound.
-
Store the compound in a tightly sealed container, protected from light, in a secure, well-ventilated, and designated storage area, under refrigerated temperatures if recommended.[7]
Weighing and Aliquoting:
-
All weighing and aliquoting of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
Handle the compound gently to avoid generating dust.
-
If diluting, add the solvent to the solid slowly to prevent splashing.
Syntheses and Reactions:
-
All reactions involving this compound should be performed in a chemical fume hood.
-
Ensure all glassware is clean, dry, and free of contaminants.
-
Use a blast shield if there is a risk of explosion or energetic reaction.[5]
-
Continuously monitor the reaction for any unexpected changes.
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Don the appropriate spill cleanup PPE.
-
For small spills of solid material, dampen the spill with a suitable solvent like acetone and transfer it to a sealed container for disposal.[7]
-
Use absorbent pads for liquid spills.
-
Clean the spill area with a decontaminating solution and then with soap and water.[7]
-
Place all contaminated materials, including PPE, in a sealed bag for hazardous waste disposal.[7]
Waste Disposal:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain.
Safety and Handling Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. pppmag.com [pppmag.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. alkalisci.com [alkalisci.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
